Product packaging for 1-(Boc-amino)-3-(isopropylamino)propane(Cat. No.:CAS No. 1229627-05-7)

1-(Boc-amino)-3-(isopropylamino)propane

Cat. No.: B578303
CAS No.: 1229627-05-7
M. Wt: 216.325
InChI Key: SFFZEOKALAZPET-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-(isopropylamino)propane, also known as this compound, is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.325. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N2O2 B578303 1-(Boc-amino)-3-(isopropylamino)propane CAS No. 1229627-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFZEOKALAZPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane, a bifunctional molecule with applications in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document combines foundational information with predicted properties and a plausible synthetic route. All predicted data are clearly identified. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Chemical Identity and Physical Properties

This compound, also known as tert-butyl (3-(isopropylamino)propyl)carbamate, is a carbamate-protected diamine. The presence of a Boc-protected primary amine and a secondary isopropylamine offers orthogonal reactivity, making it a useful building block in the synthesis of more complex molecules.

Table 1: General and Predicted Physical Properties

PropertyValueSource
IUPAC Name tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate-
CAS Number 1229627-05-7[]
Molecular Formula C₁₁H₂₄N₂O₂[]
Molecular Weight 216.32 g/mol []
Canonical SMILES CC(C)NCCCNC(=O)OC(C)(C)C-
Boiling Point Predicted: 285.3 ± 23.0 °C[2]
Density Predicted: 0.93 ± 0.1 g/cm³Predicted
Solubility Soluble in chloroform, ethyl acetate, and methanol.[2]

Note: Predicted values are generated from computational models and should be used as estimations. Experimental verification is recommended.

Spectroscopic and Chemical Properties

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. While experimental spectra for this specific molecule are not widely published, the expected spectral characteristics can be inferred from the analysis of similar compounds and predictive software.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃) δ (ppm): ~3.1-3.3 (m, 2H, CH₂-NHBoc), ~2.6-2.8 (m, 1H, CH-(CH₃)₂), ~2.5-2.7 (t, 2H, CH₂-NH-isopropyl), ~1.6-1.8 (m, 2H, -CH₂-CH₂-CH₂-), ~1.4 (s, 9H, C(CH₃)₃), ~1.0 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): ~156 (C=O), ~79 (O-C(CH₃)₃), ~49 (CH-(CH₃)₂), ~48 (CH₂-NH-isopropyl), ~40 (CH₂-NHBoc), ~30 (-CH₂-CH₂-CH₂-), ~28 (C(CH₃)₃), ~23 (CH(CH₃)₂)
FT-IR (thin film) ν (cm⁻¹): ~3300 (N-H stretch), ~2970-2850 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch)
Mass Spectrometry (EI) m/z: 216 (M⁺), 160 ([M-C₄H₈]⁺), 117 ([M-Boc+H]⁺), 101, 58, 44

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via reductive amination. This common and robust reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

An alternative route involves the alkylation of isopropylamine with a suitable N-Boc protected 3-halopropylamine, such as 3-(Boc-amino)propyl bromide.

Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from N-Boc-3-aminopropanal and isopropylamine using sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-3-aminopropanal (1 equivalent) in dichloromethane (DCM), add isopropylamine (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 1: Reductive Amination Workflow

G reagents N-Boc-3-aminopropanal + Isopropylamine in DCM imine Imine Formation (Stir at RT, 1-2h) reagents->imine reduction Reduction with NaBH(OAc)₃ imine->reduction workup Aqueous Work-up (NaHCO₃) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Synthesis via Alkylation

This protocol outlines the synthesis of the target compound through the N-alkylation of isopropylamine with 3-(Boc-amino)propyl bromide.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(Boc-amino)propyl bromide (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base and Amine: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), followed by isopropylamine (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Diagram 2: Alkylation Synthesis Workflow

G start 3-(Boc-amino)propyl bromide + Isopropylamine + Base in Solvent reaction N-Alkylation Reaction (Heat, Stir Overnight) start->reaction workup Solvent Removal & Extractive Work-up reaction->workup purification Purification by Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via alkylation.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activity or involvement of this compound in any signaling pathways. Its primary utility is as a synthetic intermediate for the construction of biologically active molecules. The bifunctional nature of this compound allows for its incorporation into a variety of molecular scaffolds, which may then be screened for desired therapeutic effects.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic building block due to its orthogonally protected amine functionalities. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of its known properties, predicted spectral and physical data, and plausible, detailed synthetic protocols. This information is intended to aid researchers in the effective and safe utilization of this compound in their synthetic endeavors. Further experimental investigation is encouraged to validate the predicted properties and explore the potential applications of this versatile molecule.

References

A Technical Guide to tert-Butyl (3-(isopropylamino)propyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl (3-(isopropylamino)propyl)carbamate, a key intermediate in synthetic organic chemistry. It covers its chemical identity, physical properties, a representative synthetic protocol, and its applications, particularly in the field of drug discovery and development.

Chemical Identity and Structure

tert-Butyl (3-(isopropylamino)propyl)carbamate is a bifunctional molecule containing a Boc-protected primary amine and a secondary isopropylamine. The tert-butyloxycarbonyl (Boc) group serves as a crucial acid-labile protecting group in multi-step organic synthesis, making this compound a valuable building block.[][2]

  • Chemical Name: tert-Butyl (3-(isopropylamino)propyl)carbamate

  • CAS Number: 1229627-05-7[3][][5]

  • Molecular Formula: C11H24N2O2[3][]

  • Structure:

Physicochemical Properties

The quantitative properties of tert-butyl (3-(isopropylamino)propyl)carbamate are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueReference
Molecular Weight 216.32 g/mol [3][]
Molecular Formula C11H24N2O2[3][][6]
CAS Number 1229627-05-7[3][][5][6]

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate typically involves the reaction of an N-Boc protected 3-carbon electrophile with isopropylamine. A common and illustrative method is the reductive amination of N-Boc-3-aminopropanal or the nucleophilic substitution of a suitable precursor like N-Boc-3-bromopropylamine.

Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of the title compound starting from N-Boc-3-bromopropylamine and isopropylamine.

Materials:

  • N-Boc-3-bromopropylamine (tert-butyl (3-bromopropyl)carbamate)[7]

  • Isopropylamine

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-bromopropylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Reagents: Add the non-nucleophilic base (e.g., TEA, 1.2 equivalents) to the solution. Subsequently, add isopropylamine (1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating depending on the solvent and reactivity.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure tert-butyl (3-(isopropylamino)propyl)carbamate.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile intermediate in pharmaceutical and chemical research.

  • Linker Moiety: In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates, molecules with distinct functional groups at either end are essential as linkers.[8][9] While this specific molecule is a simple diamine, it serves as a foundational scaffold for building more complex aliphatic linkers.[10]

  • Protected Amine Building Block: The Boc-protected amine allows for selective reaction at the secondary isopropylamine site.[][2] After subsequent chemical transformations, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine for further functionalization. This strategy is fundamental in peptide synthesis and the construction of complex organic molecules.[][11]

  • Prodrug Design: Amino acids and their derivatives are widely used to create prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility or membrane permeability.[12][] The amine functionalities in this compound could be incorporated into larger structures designed to be metabolized in vivo to release an active pharmaceutical ingredient.

Visualized Workflows and Pathways

Diagram 1: General Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate via nucleophilic substitution, as described in the protocol above.

G start N-Boc-3-bromopropylamine (Starting Material) reaction Nucleophilic Substitution start->reaction reagents Isopropylamine + Base (e.g., TEA in DCM) reagents->reaction workup Aqueous Work-up (Wash with NaHCO3, Brine) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification product tert-Butyl (3-(isopropylamino)propyl)carbamate (Final Product) purification->product Pure Product

Caption: Synthetic workflow for 1-(Boc-amino)-3-(isopropylamino)propane.

Diagram 2: Role as a Synthetic Intermediate

This diagram shows the logical use of the title compound as a building block in a multi-step synthesis.

G compound tert-Butyl (3-(isopropylamino)propyl)carbamate reaction1 Reaction at Isopropylamine (e.g., Acylation, Alkylation) compound->reaction1 intermediate N-Boc Protected Intermediate reaction1->intermediate deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate->deprotection final_step Further Functionalization at Primary Amine deprotection->final_step final_product Complex Target Molecule final_step->final_product

Caption: Utilization pathway as a Boc-protected building block.

References

Technical Guide: tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate is a diamine derivative in which one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group, while the other is N-alkylated with an isopropyl group. The strategic placement of the acid-labile Boc protecting group allows for selective deprotection and subsequent functionalization of the primary amine, making this compound a valuable building block in organic synthesis. Its structural similarity to endogenous polyamines suggests potential applications in the development of novel therapeutics, particularly in areas targeting polyamine metabolism, which is often dysregulated in cancer and other proliferative diseases. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential biological significance.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate []. It is also known by other names such as 1-(Boc-amino)-3-(isopropylamino)propane.

Table 1: Physicochemical Properties of tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate and Related Precursors

Propertytert-Butyl N-[3-(propan-2-ylamino)propyl]carbamatetert-Butyl N-(3-aminopropyl)carbamate[2][3]N-Isopropyl-1,3-propanediamine
CAS Number 1229627-05-7[][4][5]75178-96-0[2]3360-16-5
Molecular Formula C11H24N2O2[4]C8H18N2O2[2]C6H16N2
Molecular Weight 216.32 g/mol 174.24 g/mol [2]116.20 g/mol
Appearance Powder or liquid[4]Colorless to white liquid or low melting solidLiquid
Melting Point Not available22 °C[3]Not available
Boiling Point Not available203 °C[3]162 °C
Density Not available0.998 g/mL at 20 °C[3]0.83 g/mL at 25 °C
Purity Typically ≥97%[4]≥97.0%95%

Experimental Protocols

Synthesis of tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate via Reductive Amination

The synthesis of the title compound can be achieved through the reductive amination of tert-butyl N-(3-aminopropyl)carbamate with acetone. This method is a highly efficient and controlled way to introduce the isopropyl group onto the primary amine.

Materials:

  • tert-Butyl N-(3-aminopropyl)carbamate (N-Boc-1,3-propanediamine)

  • Acetone (ACS grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl N-(3-aminopropyl)carbamate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Ketone: To the stirred solution, add acetone (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a separate flask, dissolve sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Slowly add this reducing agent solution to the reaction mixture. Note: Sodium cyanoborohydride can also be used, but the reaction is often carried out in methanol and may require the addition of a weak acid like acetic acid to facilitate imine formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes several hours to overnight.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product SM tert-Butyl (3-aminopropyl)carbamate Mix Dissolve & Mix SM->Mix Ketone Acetone Ketone->Mix Reducer Sodium Triacetoxyborohydride React Reductive Amination (Room Temperature) Reducer->React Solvent Dichloromethane (DCM) Solvent->Mix Mix->React Imine Formation Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate Purify->Product

Fig 1. Synthetic workflow for tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate.

Potential Biological Activity and Signaling Pathways

The parent scaffold, 1,3-diaminopropane, is structurally related to the endogenous polyamines spermidine and spermine. Polyamine metabolism is a critical pathway for cell growth, proliferation, and differentiation. The levels of these polyamines are tightly regulated, and dysregulation is frequently observed in cancer. Consequently, the enzymes involved in polyamine biosynthesis are attractive targets for cancer therapy.

N-alkylated 1,3-diaminopropane derivatives have been investigated as inhibitors of polyamine biosynthesis. For instance, N-(n-butyl)-1,3-diaminopropane has been shown to be a specific and effective inhibitor of spermine synthesis[6]. This inhibition leads to a depletion of spermine and a concurrent increase in spermidine levels. In the long term, this disruption of the polyamine pool can negatively impact cell growth[6].

The introduction of the isopropyl group in tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate may modulate its interaction with enzymes in the polyamine pathway, such as spermine synthase. After deprotection of the Boc group in a biological system, the resulting N-isopropyl-1,3-propanediamine could act as a competitive inhibitor or a substrate mimic, thereby disrupting normal polyamine homeostasis and potentially leading to cytostatic or cytotoxic effects in rapidly proliferating cells.

Furthermore, various N-alkyl amine derivatives have been explored for a range of biological activities, including antimicrobial and antimalarial properties[7][8]. The specific N-isopropyl substitution could confer novel activities in these areas as well.

Polyamine_Pathway_Inhibition cluster_pathway Polyamine Biosynthesis Pathway cluster_inhibition Potential Site of Action cluster_outcome Biological Outcome Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine Spermine_Depletion Spermine Depletion SpmS->Spermine_Depletion Inhibitor N-isopropyl-1,3-propanediamine (Deprotected Compound) Inhibitor->SpmS Inhibition Growth_Inhibition Inhibition of Cell Proliferation Spermine_Depletion->Growth_Inhibition

Fig 2. Potential mechanism of action via polyamine pathway inhibition.

Conclusion

tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. While detailed biological studies on this specific compound are yet to be published, its structure suggests it could serve as a valuable tool for probing and modulating polyamine-dependent pathways. The synthetic route via reductive amination is straightforward and efficient, allowing for its accessible production for further research. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

A Technical Guide to the Solubility of 1-(Boc-amino)-3-(isopropylamino)propane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Boc-amino)-3-(isopropylamino)propane, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on structural analogues and providing detailed experimental protocols for its determination.

Core Concepts: Predicting Solubility

This compound (CAS No. 1229627-05-7) is a diamine protected with a tert-butyloxycarbonyl (Boc) group.[1][] This structural feature is paramount in determining its solubility profile. The Boc group, being large and nonpolar, significantly influences the molecule's interaction with various solvents.

Based on the general solubility of Boc-protected amino compounds, this compound is expected to exhibit good solubility in a range of common organic solvents.[3] Generally, Boc-protected amino acids are very soluble in solvents like ethyl acetate, ether, chloroform, dioxane, and acetone. They also show solubility in alcohols such as methanol, ethanol, and isopropanol. Conversely, they tend to be insoluble in highly nonpolar solvents like petroleum ether and in water.[3]

The presence of the free secondary amine (isopropylamino group) can contribute to its basicity and potential for hydrogen bonding, which might enhance its solubility in protic solvents compared to fully Boc-protected diamines.

Expected Solubility Profile

Solvent ClassRepresentative SolventsExpected Solubility
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl AcetateHigh to Moderate . The Boc group and the overall organic structure suggest good compatibility with these solvents. Dichloromethane is often used as a solvent in reactions involving Boc-protected compounds.[4]
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate . The amine functionalities can engage in hydrogen bonding with protic solvents, promoting solubility. Studies on similar compounds like Boc-L-proline show high solubility in alcohols.[5]
Nonpolar Toluene, Hexane, Petroleum EtherLow to Insoluble . The polarity introduced by the amine groups and the carbamate linkage is likely to limit solubility in nonpolar hydrocarbon solvents. Boc-protected compounds are typically insoluble in petroleum ether.[3]
Aqueous WaterInsoluble . The large, hydrophobic Boc group will likely render the compound insoluble in water.[3] However, it may become soluble in acidic aqueous solutions due to the protonation of the basic amine groups to form more polar ammonium salts.[6]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. An excess is ensured when solid material remains undissolved.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Vigorous shaking or stirring is necessary to facilitate this process.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the compound.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.

    • Solubility is typically expressed in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL). The calculation is as follows:

    Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of filtered solution in mL)

General Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Obtain Compound and Select Solvents qual_test Perform Qualitative Solubility Tests (Small Scale) start->qual_test is_soluble Is the compound soluble in the solvent? qual_test->is_soluble quant_det Proceed to Quantitative Determination (Gravimetric Method) is_soluble->quant_det  Yes record_insoluble Record as Insoluble/Slightly Soluble is_soluble->record_insoluble  No data_analysis Data Analysis and Reporting (e.g., g/100 mL, mg/mL) quant_det->data_analysis record_insoluble->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding and practical framework for researchers working with this compound. While predictive data is useful for initial experimental design, the detailed protocol provided will enable the generation of precise solubility data critical for successful research and development activities.

References

A Technical Guide to the Synthetic Utility of 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Boc-amino)-3-(isopropylamino)propane is a versatile synthetic building block employed in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two amine functionalities: a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group and a sterically hindered, nucleophilic secondary amine. This differential protection allows for a sequential and controlled introduction of substituents, making it a valuable intermediate in multi-step synthetic pathways. This guide provides an in-depth analysis of its mechanism of action in chemical reactions, representative experimental protocols, and quantitative data to inform its application in research and development.

Core Principles: Understanding the Dichotomy of Reactivity

The primary "mechanism of action" of this compound in a synthetic context is dictated by the distinct chemical properties of its two nitrogen centers. The Boc-protected primary amine is rendered significantly less nucleophilic and basic, effectively masking it from a wide range of reaction conditions.[1][2] This allows the unprotected secondary isopropylamine to be the primary site of reactivity.

The bulky tert-butyl group of the Boc carbamate sterically hinders the primary amine, while the electron-withdrawing nature of the carbonyl group further reduces the lone pair availability on the nitrogen.[2][3] Conversely, the secondary amine, while possessing some steric hindrance from the isopropyl group, remains a potent nucleophile capable of participating in a variety of bond-forming reactions.

This strategic differentiation enables chemists to perform selective modifications at the secondary amine, followed by the subsequent removal of the Boc group under acidic conditions to reveal the primary amine for further functionalization.[4][5] This sequential approach is fundamental to the construction of complex, unsymmetrically substituted diamine-containing molecules.

Figure 1: A diagram illustrating the differential reactivity of this compound. The secondary amine (blue) is the primary reactive site, while the Boc-protected primary amine (red) is unreactive under many conditions.

Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound can be demonstrated through a series of common organic transformations. The following sections provide detailed, representative protocols for these reactions. It should be noted that while these protocols are based on established chemical principles, optimization for specific substrates may be necessary.

N-Acylation of the Secondary Amine

The unprotected secondary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation of the Secondary Amine

Reductive amination or direct alkylation with an alkyl halide can be employed to introduce an alkyl group at the secondary amine position.

Experimental Protocol (Reductive Amination):

  • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.2 M).

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.[6]

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash chromatography.

Boc Group Deprotection

The removal of the Boc protecting group is efficiently achieved under acidic conditions, revealing the primary amine for subsequent reactions. This step is crucial for the synthesis of unsymmetrically functionalized 1,3-diaminopropanes.

Experimental Protocol:

  • Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent like DCM or 1,4-dioxane (0.1 M).

  • Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4 M, 5-10 eq).[5]

  • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the evolution of CO₂ gas.[7]

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Quantitative Data and Reaction Parameters

The following tables summarize representative quantitative data for the reactions described above. These values are illustrative and based on typical outcomes for similar substrates. Actual yields and reaction times will vary depending on the specific reactants and conditions used.

Table 1: N-Acylation Reaction Parameters

Acylating AgentBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideTEADCM285-95
Benzoyl ChlorideDIPEADCM480-90
Acetic AnhydridePyridineTHF388-96

Table 2: Reductive Amination Reaction Parameters

Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
CyclohexanoneSTABDCE1675-85
BenzaldehydeNaBH(OAc)₃MeOH1280-90
AcetoneNaBH₃CNMeOH/AcOH2470-80

Table 3: Boc Deprotection Conditions

Acid ReagentSolventTime (h)TemperatureTypical Yield (%)
TFA (10 eq)DCM1Room Temp>95
4M HCl in DioxaneDioxane2Room Temp>95
AcCl in MeOHMeOH3Room Temp90-98

Signaling Pathways and Experimental Workflows in Synthesis

While this compound is not directly involved in biological signaling pathways, its role in the logical "pathway" of a multi-step synthesis is critical. The following diagrams illustrate a typical synthetic workflow and the mechanism of the key deprotection step.

Synthetic_Workflow start 1-(Boc-amino)-3- (isopropylamino)propane step1 Step 1: Functionalization of Secondary Amine (e.g., Acylation, Alkylation) start->step1 intermediate N-Acyl/Alkyl Intermediate step1->intermediate step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate->step2 intermediate2 Deprotected Intermediate (Free Primary Amine) step2->intermediate2 step3 Step 3: Functionalization of Primary Amine intermediate2->step3 final_product Final Unsymmetrically Disubstituted Product step3->final_product

Figure 2: A representative experimental workflow demonstrating the sequential functionalization of this compound.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with Acid (H⁺) start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation H⁺ loss_of_tertbutyl Loss of tert-Butyl Cation protonation->loss_of_tertbutyl carbamic_acid Carbamic Acid Intermediate loss_of_tertbutyl->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation final_amine Free Primary Amine + CO₂ + Isobutylene decarboxylation->final_amine

References

discovery and history of 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Boc-amino)-3-(isopropylamino)propane

Topic: Discovery and History of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known by its IUPAC name tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate, is a bifunctional organic compound utilized primarily as a building block in synthetic chemistry.[1] Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary isopropylamine, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and research chemicals. This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway with experimental protocols, and a discussion of its role as a synthetic intermediate.

Introduction and Physicochemical Properties

While a detailed historical account of the specific "discovery" of this compound is not extensively documented in scientific literature, its emergence is intrinsically linked to the widespread adoption of the Boc protecting group in organic synthesis. The development of Boc-protection strategies provided chemists with a robust and versatile tool for selectively masking amine functionality, enabling complex, multi-step syntheses.[2] This compound is best understood as a functionalized derivative of 1,3-diaminopropane, designed for sequential modification at its two distinct nitrogen atoms.

It is classified as a useful research chemical, available commercially from various suppliers.[1] The presence of both a protected primary amine and a secondary amine allows for orthogonal chemical strategies, where the secondary amine can be functionalized before the removal of the Boc group to reveal the primary amine for subsequent reactions.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound and its direct precursor, N-Boc-1,3-propanediamine.

PropertyThis compoundN-Boc-1,3-propanediamine (Precursor)
CAS Number 1229627-05-7[1][3]75178-96-0[4]
Molecular Formula C₁₁H₂₄N₂O₂[1]C₈H₁₈N₂O₂[4]
Molecular Weight 216.32 g/mol [1]174.24 g/mol [4]
IUPAC Name tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate[1]tert-butyl (3-aminopropyl)carbamate[4]
Appearance Not specified (likely an oil or low-melting solid)Colorless to white liquid or low melting solid[5]
Boiling Point Not specified203 °C (lit.)
Melting Point Not specified22 °C (lit.)
Density Not specified0.998 g/mL at 20 °C (lit.)

Synthesis and History of Use

The history of this compound is one of utility as a synthetic intermediate rather than a molecule with intrinsic biological activity. Its synthesis is a straightforward two-step process that showcases common and reliable organic transformations. The logical synthesis pathway begins with the mono-Boc protection of 1,3-diaminopropane, followed by the selective N-alkylation of the remaining free primary amine.

Synthetic Workflow Diagram

The overall synthetic process can be visualized as a two-step workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 1,3-Diaminopropane D N-Boc-1,3-propanediamine A->D Step 1: Boc Protection B Di-tert-butyl dicarbonate (Boc)₂O B->D Step 1: Boc Protection C Acetone E This compound C->E Step 2: Reductive Amination D->E Step 2: Reductive Amination

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of N-Boc Protected Diaminopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data of Analogous Compounds

The spectroscopic data for key structural analogues of 1-(Boc-amino)-3-(isopropylamino)propane are presented below. These data are essential for the characterization of the synthetic intermediates and for providing a reference for the characterization of the final product.

tert-Butyl (3-aminopropyl)carbamate

tert-Butyl (3-aminopropyl)carbamate is a crucial intermediate in the synthesis of the target molecule. Its spectroscopic data provides a baseline for the N-Boc protected aminopropane moiety.

Table 1: Spectroscopic Data for tert-Butyl (3-aminopropyl)carbamate

Spectroscopic Technique Data
¹H NMR (400 MHz, CDCl₃)δ 4.90 (bs, 1H), 3.21 (t, J = 4Hz, 2H), 2.76 (t, J = 4Hz, 2H), 2.16 (s, 2H), 1.62 (m, 2H), 1.43 (s, 9H)[1]
¹³C NMR (100 MHz, CDCl₃)δ 156.15, 79.09, 39.61, 38.39, 33.26, 28.39[1]
Infrared (IR) The IR spectrum shows characteristic peaks for the N-H bond of the primary amine, C-H bonds, and the carbonyl group of the Boc protector. The absorption peak for the primary amine at 1649.0 cm⁻¹ disappears upon Boc protection, and new peaks appear around 1527.0 cm⁻¹ (ν CO-NH) and 1689.6 cm⁻¹ (ν C=O) for the secondary amide of the carbamate[2].
Mass Spectrometry (MS) Molecular Formula: C₈H₁₈N₂O₂; Molecular Weight: 174.24 g/mol [3].
N-isopropyl-1,3-propanediamine

N-isopropyl-1,3-propanediamine represents the isopropylamino-propane portion of the target molecule.

Table 2: Spectroscopic and Physical Data for N-isopropyl-1,3-propanediamine

Property/Technique Data
¹H NMR A ¹H NMR spectrum is available for this compound[4].
¹³C NMR The ¹³C NMR spectrum would show two distinct signals for the two non-equivalent carbon atoms of the propyl chain and signals for the isopropyl group[5].
Infrared (IR) The IR spectrum would display characteristic N-H stretching vibrations for both primary and secondary amines, as well as C-H and C-N stretching vibrations[6].
Mass Spectrometry (MS) Molecular Formula: C₆H₁₆N₂; Molecular Weight: 116.21 g/mol [6].
Physical Properties Boiling Point: 162 °C; Density: 0.83 g/mL at 25 °C[7].

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process. First, the mono-Boc protection of 1,3-diaminopropane, followed by the reductive amination of the resulting tert-butyl (3-aminopropyl)carbamate with acetone.

Synthesis of tert-Butyl (3-aminopropyl)carbamate

This procedure is adapted from the synthesis of N-Boc-1,3-propanediamine[8].

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,3-diaminopropane (11.1 mmol) in dichloromethane (30 mL) at 0°C under a nitrogen atmosphere, add di-tert-butyl dicarbonate (3.7 mmol)[8].

  • Stir the reaction mixture at room temperature for 3 hours[8].

  • Add brine (50 mL) to the reaction solution and perform an extraction with ethyl acetate (2 x 100 mL)[8].

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL), water (2 x 50 mL), and brine (50 mL)[8].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[8].

  • Purify the product by column chromatography to obtain pure tert-butyl (3-aminopropyl)carbamate[8].

Synthesis of this compound via Reductive Amination

This protocol is based on the general procedure for the reductive amination of aldehydes and ketones[9][10].

Materials:

  • tert-Butyl (3-aminopropyl)carbamate

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N) (optional, but may be required)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (3-aminopropyl)carbamate in dichloromethane.

  • Add acetone (1.0-1.2 equivalents) to the solution.

  • If necessary, add triethylamine (1.5 equivalents)[10].

  • Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture[10].

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway and characterization process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Reductive Amination cluster_characterization Characterization DAP 1,3-Diaminopropane Reaction1 Reaction in DCM DAP->Reaction1 Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate tert-Butyl (3-aminopropyl)carbamate Workup1->Intermediate Reaction2 Reaction in DCM Intermediate->Reaction2 Acetone Acetone Acetone->Reaction2 STAB Sodium Triacetoxyborohydride STAB->Reaction2 Workup2 Aqueous Workup & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct NMR 1H & 13C NMR FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS IR IR Spectroscopy FinalProduct->IR

Caption: Synthetic and characterization workflow for this compound.

References

safety and handling of tert-butyl (3-(isopropylamino)propyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of tert-butyl (3-(isopropylamino)propyl)carbamate

This guide provides comprehensive safety and handling information for tert-butyl (3-(isopropylamino)propyl)carbamate, a bifunctional organic compound utilized as an intermediate and building block in organic synthesis. Due to its structural features, including a Boc-protected primary amine and a secondary isopropylamino group, it requires careful handling in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Summary of the key identifiers and physical properties for tert-butyl (3-(isopropylamino)propyl)carbamate and its close structural analogs.

PropertyValueSource
Chemical Name tert-Butyl (3-(isopropylamino)propyl)carbamate[1]
CAS Number 1229627-05-7[1]
Molecular Formula C₁₁H₂₄N₂O₂N/A
Molecular Weight 216.32 g/mol N/A
Synonyms N/AN/A
Appearance Off-white solid (typical for similar compounds)[2][3]
Storage Condition -20°C (recommended for similar compounds)[4]

Note: Properties like molecular formula, weight, and appearance are based on the specific CAS number, while others are inferred from structurally similar compounds due to limited data on the exact molecule.

Safety and Hazard Information

The following data is aggregated from safety data sheets (SDS) of closely related carbamate compounds, such as tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0). This information should be considered representative and used as a precautionary guide.[5][6]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[5][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][7]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[8]
Hazard Statements and Precautionary Measures
  • Signal Word: Danger[5]

  • Primary Hazards: Causes severe skin burns and eye damage; harmful if swallowed.[5][6] The product is a corrosive material and can cause burns to the eyes, skin, and mucous membranes.[5]

  • Inhalation: May cause respiratory tract irritation.[3][9]

  • Ingestion: Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[5]

  • Stability: The compound is generally stable under recommended storage conditions but may be air-sensitive.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][5]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

First-Aid Measures

Immediate medical attention is required in case of exposure.[5]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][9]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a physician immediately.[5][7]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][10]

Experimental Protocols and Handling

Adherence to strict protocols is essential for the safe handling of this corrosive compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk.[11]

PPE CategorySpecificationRationale
Hand Protection Double gloving: Inner nitrile rubber (min. 0.1 mm), Outer butyl rubber or neoprene (min. 0.3 mm).Provides robust protection against a corrosive primary amine. Change gloves immediately upon contamination.[11]
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 standard). A face shield should be worn over goggles when there is a significant risk of splashes.Protects against severe eye damage from splashes of corrosive material.[11]
Skin/Body Protection Flame-resistant or 100% cotton lab coat, chemical-resistant apron, and sleeves for larger quantities. Closed-toe shoes and long pants are mandatory.Protects skin from splashes and contact with the corrosive substance.[11]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator.Prevents inhalation of dust or vapors.[11][12]
Safe Handling Workflow

All manipulations must be performed inside a certified chemical fume hood.

G Diagram 1: Safe Handling Workflow cluster_prep Verify Safety Equipment prep 1. Preparation ppe 2. Don PPE prep->ppe Assemble all materials first handle 3. Chemical Handling (in Fume Hood) ppe->handle Inspect PPE before use cleanup 4. Decontamination & Waste Disposal handle->cleanup Keep containers closed when not in use post 5. Post-Handling cleanup->post Segregate waste properly post->prep Ready for next experiment fume_hood Fume Hood Operational eyewash Eyewash/Shower Accessible

Caption: A workflow for the safe handling of corrosive chemical reagents.

Protocol Steps:

  • Preparation: Verify that a chemical fume hood is operational and that an eyewash station and safety shower are accessible. Assemble all necessary equipment and prepare a designated hazardous waste container.[11]

  • Don PPE: Put on all required PPE as outlined in the table above before entering the work area.[11]

  • Handling: Conduct all transfers and manipulations of the chemical inside the fume hood. Avoid creating dust. Keep containers tightly closed when not in use.[5][11]

  • Decontamination and Disposal: Dispose of contaminated materials and the chemical in a sealed, labeled container for hazardous waste.[5] Clean the work area with a suitable solvent, followed by soap and water.

  • Post-Handling: Carefully remove and dispose of contaminated PPE. Wash hands and forearms thoroughly with soap and water.[11]

Spill and Emergency Procedures
  • Small Spill (<100 mL): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.[11]

  • Large Spill (>100 mL): Evacuate the immediate area and contact the institution's emergency response team.[11]

General Synthetic Protocol: Boc Protection of Amines

While a specific protocol for tert-butyl (3-(isopropylamino)propyl)carbamate is not available, the following represents a general procedure for introducing a tert-butoxycarbonyl (Boc) protecting group to an amine, a fundamental step in synthesizing such molecules. This reaction is typically performed to selectively block an amine's reactivity while other parts of a molecule are modified.[13]

Reaction: R-NH₂ + (Boc)₂O → R-NH-Boc + CO₂ + t-BuOH

Example Procedure:

  • Dissolve the amine substrate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Add Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 equivalents.

  • A base like triethylamine or DMAP may be added to catalyze the reaction.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[13]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.[13]

G Diagram 2: Role of Boc Group in Synthesis start Starting Material (e.g., Diamine) protect Step 1: Selective Protection (add Boc group) start->protect modify Step 2: Further Modification (reaction at unprotected site) protect->modify deprotect Step 3: Deprotection (remove Boc group) modify->deprotect final Final Product deprotect->final

Caption: General synthetic strategy using a Boc protecting group.

Biological Context and Potential Applications

Carbamate-containing molecules are of significant interest in medicinal chemistry and drug development.[14][15]

  • Pharmaceutical Intermediates: The title compound is a bifunctional molecule, making it a versatile building block for synthesizing more complex pharmaceutical agents. The Boc-protected amine allows for selective reactions at the secondary amine.[16]

  • Enzyme Inhibition: Structurally related carbamate derivatives have shown biological activity. For example, some have been investigated as inhibitors of histone deacetylases (HDACs) or as β-secretase and acetylcholinesterase inhibitors in the context of Alzheimer's disease research.[14][17]

  • Linker Chemistry: Aliphatic chains containing protected amines are used as linkers in advanced drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), which require precise spacing between different functional ends of the molecule.[4]

The toxicological properties of tert-butyl (3-(isopropylamino)propyl)carbamate itself have not been fully investigated, and caution is warranted.[9][12]

References

Methodological & Application

Application Notes and Protocols for 1-(Boc-amino)-3-(isopropylamino)propane in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Boc-amino)-3-(isopropylamino)propane is a versatile bifunctional building block for applications in peptide synthesis and peptidomimetic development. As a mono-protected diamine, it offers a strategic approach for introducing modifications within a peptide sequence.[1] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for its controlled incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, while the secondary isopropylamino group remains available for subsequent functionalization or to act as a structural element.[2] This document provides detailed application notes and a generalized protocol for the use of this compound in peptide synthesis.

Potential Applications

The unique structure of this compound allows for several innovative applications in peptide design and drug discovery:

  • Introduction of Backbone Modifications: Incorporation of this building block into a peptide sequence results in a modification of the peptide backbone, which can alter the conformational properties of the peptide. This can lead to increased proteolytic stability and improved bioavailability.

  • Synthesis of Peptidomimetics: This molecule can serve as a scaffold for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[3][4]

  • Linker or Spacer: The propane backbone can act as a flexible linker to conjugate other molecules, such as labels, drugs, or targeting moieties, to the peptide.

  • Induction of Specific Secondary Structures: The steric bulk of the isopropyl group and the altered backbone geometry can be used to induce or stabilize specific secondary structures, such as turns or helices, which can be critical for biological activity.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing amino acid residues with this building block, researchers can probe the importance of specific backbone and side-chain interactions for receptor binding and biological function.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS). This protocol assumes the use of a Merrifield or PAM resin.[5][6]

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Ninhydrin test solutions

  • Anhydrous hydrogen fluoride (HF) for cleavage (requires specialized equipment)

Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a fritted reaction vessel.[7][8]

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[5]

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.[5][7]

    • Wash the peptide-resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[5]

  • Neutralization:

    • Neutralize the N-terminal ammonium salt by treating the resin with a solution of 5-10% DIEA in DCM.[7]

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess DIEA.[7]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.

    • Cool the solution to 0°C and add the coupling reagent (e.g., DCC or HBTU, 3 equivalents). Allow activation to proceed for 10-15 minutes.[7]

    • Add the activated solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.[7]

    • If the test is positive, continue the coupling for another hour or consider a double coupling.

  • Washing: Wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Subsequent Chain Elongation

After the successful coupling of this compound, the Boc group on the newly introduced primary amine can be removed using the deprotection protocol (Step 3.2.2), and the next Boc-protected amino acid can be coupled to continue the peptide chain elongation.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using Boc chemistry, this is typically achieved using anhydrous hydrogen fluoride (HF).[5] This procedure is hazardous and must be performed by trained personnel in a specialized apparatus.[7]

Data Presentation

The following tables are templates for recording and summarizing quantitative data from experiments involving this compound.

Table 1: Coupling Efficiency of this compound

ParameterValue
Resin Type and Substitution
Peptide Sequence
Equivalents of Diamine
Coupling Reagent
Activation Time
Coupling Time
Ninhydrin Test Result
Coupling Yield (%)

Table 2: Characterization of the Modified Peptide

Analytical MethodExpected ResultObserved Result
RP-HPLC Retention Time (min)
Mass Spectrometry (m/z)
Purity (%)

Visualizations

Experimental Workflow

G cluster_resin Solid Support cluster_solution Solution Phase cluster_result Result cluster_next Next Steps Resin Peptide-Resin (Free N-terminus) CoupledResin Resin-Bound Peptide with Diamine Resin->CoupledResin Diamine 1-(Boc-amino)-3- (isopropylamino)propane ActivatedDiamine Activated Diamine Diamine->ActivatedDiamine Activator Coupling Reagent (e.g., DCC/HOBt) Activator->ActivatedDiamine Activation ActivatedDiamine->Resin Coupling Deprotection Boc Deprotection (TFA/DCM) CoupledResin->Deprotection NextAA Couple Next Boc-Amino Acid Deprotection->NextAA

Caption: Workflow for incorporating the diamine building block.

Logical Relationship of Peptide Modification

G cluster_modification Modification Strategy cluster_outcome Potential Outcomes Peptide N-terminus Peptide Chain C-terminus BuildingBlock Boc-NH (CH2)3 NH-isopropyl Peptide:c->BuildingBlock:boc Amide Bond Formation BackboneMod Backbone Modification BuildingBlock->BackboneMod Alters Conformation SideChainLink Side-Chain Linkage Point BuildingBlock:iso->SideChainLink Available for Conjugation

Caption: Structural impact of diamine incorporation.

References

Application Notes and Protocols for 1-(Boc-amino)-3-(isopropylamino)propane as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Boc-amino)-3-(isopropylamino)propane is a heterobifunctional linker that offers a versatile platform for bioconjugation. Its structure, featuring a sterically hindered secondary amine (isopropylamino) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for sequential and controlled conjugation of different molecules. This attribute is particularly valuable in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker attachment and payload placement is critical.

The Boc-protected primary amine provides a stable handle that can be deprotected under acidic conditions to reveal a reactive primary amine. This primary amine can then be conjugated to a biomolecule, such as an antibody, through its lysine residues. The secondary isopropylamine offers an alternative site for conjugation, which can be reacted, for instance, with a payload molecule containing a carbonyl group via reductive amination. The propane backbone provides a short, flexible spacer that can influence the stability and solubility of the final conjugate.

These application notes provide an overview of two potential bioconjugation strategies utilizing this linker and offer detailed protocols for their implementation.

Key Features and Applications

  • Orthogonal Reactivity: The protected primary amine and the secondary amine allow for selective, stepwise reactions.

  • Controlled Conjugation: Enables precise attachment of biomolecules and payloads.

  • Versatility: Can be used to link a variety of molecules, including proteins, peptides, and small molecule drugs.

  • Applications:

    • Development of Antibody-Drug Conjugates (ADCs).

    • Synthesis of peptide-drug conjugates (PDCs).

    • Attachment of imaging agents or probes to biomolecules.

    • Creation of targeted drug delivery systems.

Experimental Protocols

Strategy 1: Conjugation via the Primary Amine

This strategy involves the deprotection of the Boc group to reveal the primary amine, which is then conjugated to a biomolecule (e.g., an antibody) that has been functionalized with an NHS-ester activated payload.

3.1.1. Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from this compound to yield 1-amino-3-(isopropylamino)propane.

ParameterValue
Reagents This compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous)
Temperature 0 °C to Room Temperature (20-25 °C)
Reaction Time 1 - 2 hours
Monitoring Thin Layer Chromatography (TLC) or LC-MS
Expected Outcome Quantitative deprotection to the corresponding primary amine

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a suitable base.

Caption: Boc deprotection workflow.

3.1.2. Conjugation to an NHS-Ester Activated Payload

This protocol outlines the conjugation of the deprotected linker to a payload that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

ParameterValue
Reagents Deprotected linker, NHS-ester activated payload, Anhydrous DMF or DMSO, Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 4 hours
Monitoring LC-MS
Expected Outcome Formation of a stable amide bond between the linker and the payload.

Protocol:

  • Dissolve the NHS-ester activated payload (1 equivalent) in anhydrous DMF or DMSO.

  • Add the deprotected 1-amino-3-(isopropylamino)propane (1.2 equivalents).

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the TFA salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, the linker-payload conjugate can be purified by reverse-phase HPLC.

3.1.3. Conjugation of Linker-Payload to a Biomolecule

The secondary amine of the linker-payload construct can then be conjugated to a biomolecule containing a suitable reactive group, for example, a carbonyl group, via reductive amination (see Strategy 2).

Strategy 2: Conjugation via the Secondary Amine (Reductive Amination)

This strategy utilizes the secondary isopropylamine for conjugation to a biomolecule or payload containing an aldehyde or ketone functionality.

3.2.1. Reductive Amination Protocol

This protocol describes the conjugation of the Boc-protected linker to a carbonyl-containing molecule (e.g., an oxidized antibody or a payload with an aldehyde group).

ParameterValue
Reagents This compound, Carbonyl-containing molecule, Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB), Reaction Buffer (e.g., PBS, pH 6.0-7.4)
Temperature Room Temperature (20-25 °C)
Reaction Time 12 - 24 hours
Monitoring SDS-PAGE, SEC-HPLC, or LC-MS
Expected Outcome Formation of a stable secondary amine linkage.

Protocol:

  • Dissolve the carbonyl-containing biomolecule (e.g., oxidized antibody) in the reaction buffer.

  • Add this compound to the solution (typically 10-20 molar excess).

  • Add the reducing agent, such as NaBH₃CN or STAB (typically 20-50 molar excess).

  • Gently mix the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the conjugation by a suitable method (e.g., SDS-PAGE for proteins).

  • Quench the reaction by adding a scavenger for the excess reducing agent (e.g., acetone).

  • Purify the bioconjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.

Reductive_Amination_Workflow Biomolecule Carbonyl-containing Biomolecule in Buffer Linker Add 1-(Boc-amino)-3- (isopropylamino)propane Biomolecule->Linker ReducingAgent Add NaBH₃CN or STAB Linker->ReducingAgent Reaction Incubate at RT for 12-24h ReducingAgent->Reaction Purification Purify the Conjugate (e.g., SEC) Reaction->Purification Product Bioconjugate Purification->Product

Caption: Reductive amination workflow.

3.2.2. Subsequent Deprotection and Conjugation

Following the conjugation via the secondary amine, the Boc group on the primary amine can be removed as described in section 3.1.1. The newly exposed primary amine can then be used for further functionalization, for example, by reacting it with an NHS-ester activated payload.

Hypothetical Application: Antibody-Drug Conjugate (ADC) Synthesis

This section outlines a hypothetical workflow for the synthesis of an ADC using this compound as the linker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to Antibody Linker This compound ReductiveAmination Reductive Amination Linker->ReductiveAmination Payload Carbonyl-containing Payload Payload->ReductiveAmination LinkerPayload Boc-Linker-Payload ReductiveAmination->LinkerPayload BocDeprotection TFA/DCM LinkerPayload->BocDeprotection DeprotectedLinkerPayload Amine-Linker-Payload BocDeprotection->DeprotectedLinkerPayload Conjugation Amide Bond Formation DeprotectedLinkerPayload->Conjugation Antibody Antibody (with NHS-ester reactive sites) Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Caption: ADC synthesis workflow.

Illustrative Signaling Pathway of an ADC

The following diagram illustrates the hypothetical mechanism of action of an ADC constructed with this linker.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Linker Cleavage & Drug Release Lysosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: ADC mechanism of action.

Characterization and Quality Control

TechniquePurpose
LC-MS To confirm the identity and purity of the linker and linker-payload conjugate.
SDS-PAGE To assess the conjugation of the linker-payload to the antibody and estimate the drug-to-antibody ratio (DAR).
Size Exclusion Chromatography (SEC-HPLC) To determine the extent of aggregation of the final ADC product.
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) distribution.
Functional Assays To evaluate the binding affinity and cytotoxic activity of the final ADC.

Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and should be optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

Application Notes and Protocols for Coupling Reactions with 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical coupling of various functionalities to the diamine scaffold, 1-(Boc-amino)-3-(isopropylamino)propane. This versatile building block, featuring a protected primary amine and a secondary isopropylamine, is a valuable component in the synthesis of a wide range of molecular entities for pharmaceutical and research applications. The following sections detail common coupling strategies, including amide bond formation, urea synthesis, and reductive amination, providing researchers with the necessary information to effectively utilize this reagent in their synthetic workflows.

Introduction

This compound possesses two distinct nucleophilic sites: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary isopropylamine. The Boc group provides a stable protecting group that can be removed under acidic conditions, allowing for sequential functionalization.[1] The secondary amine is readily available for various coupling reactions. This document outlines generalized protocols for three common classes of coupling reactions. The reaction conditions presented are based on established methodologies for similar substrates and should be considered as a starting point for optimization.[2][3][4]

Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with the secondary isopropylamino group of this compound is a fundamental transformation. Common and efficient methods for this reaction involve the use of coupling reagents to activate the carboxylic acid.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3]

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Amide Coupling Conditions
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt-
Base DIPEA or TEADIPEA
Solvent DMF or DCMDMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 16 hours2 - 4 hours
Typical Yield Good to ExcellentExcellent

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents reactant1 1-(Boc-amino)-3- (isopropylamino)propane reaction Amide Coupling reactant1->reaction reactant2 Carboxylic Acid reactant2->reaction coupling_reagent Coupling Reagent (EDC or HATU) coupling_reagent->reaction base Base (DIPEA) base->reaction solvent Solvent (DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for amide bond formation.

Urea Formation

The secondary amine of this compound can react with an isocyanate to form a urea linkage. A practical one-pot synthesis of ureas can be achieved from a Boc-protected amine via the in situ generation of an isocyanate.[5][6]

Protocol 3: One-Pot Urea Synthesis

This protocol describes the formation of a urea by reacting this compound with an in situ generated isocyanate from a different Boc-protected amine.[5]

Materials:

  • This compound

  • Boc-protected primary or secondary amine (isocyanate precursor)

  • 2-Chloropyridine

  • Trifluoromethanesulfonyl anhydride (Tf₂O)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the Boc-protected amine (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes for the in situ generation of the isocyanate.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Urea Formation Conditions
ParameterProtocol 3: One-Pot Urea Synthesis
Isocyanate Generation In situ from Boc-amine, 2-chloropyridine, Tf₂O
Base 2-Chloropyridine
Solvent Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time 3 - 5 hours
Typical Yield Good to High

Logical Relationship: Urea Formation

Urea_Formation_Workflow start Boc-Protected Amine isocyanate In situ Isocyanate Formation start->isocyanate Dehydration reagents 2-Chloropyridine, Tf₂O DCM, -78 °C reagents->isocyanate reaction Nucleophilic Attack isocyanate->reaction amine 1-(Boc-amino)-3- (isopropylamino)propane amine->reaction product Urea Product reaction->product

Caption: One-pot urea synthesis pathway.

Reductive Amination

Reductive amination allows for the coupling of aldehydes or ketones to the secondary amine of this compound, forming a new carbon-nitrogen bond. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced by a hydride reagent.[7][8]

Protocol 4: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for reductive amination using the mild and selective reducing agent, sodium triacetoxyborohydride.[7]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional, as catalyst)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination Conditions
ParameterProtocol 4: Reductive Amination with STAB
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Carbonyl Source Aldehyde or Ketone
Catalyst Acetic Acid (optional)
Solvent DCM or DCE
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield Good to Excellent

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants amine 1-(Boc-amino)-3- (isopropylamino)propane iminium_formation Iminium Ion Formation amine->iminium_formation carbonyl Aldehyde or Ketone carbonyl->iminium_formation reduction Reduction (NaBH(OAc)₃) iminium_formation->reduction Intermediate product Coupled Amine Product reduction->product

Caption: Workflow for reductive amination.

References

Application Notes and Protocols: The Strategic Use of 1-(Boc-amino)-3-(isopropylamino)propane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical synthesis, the precise construction of complex molecules is paramount. Protecting group chemistry is a cornerstone of this endeavor, enabling chemists to selectively mask and unmask reactive functional groups to achieve desired transformations. 1-(Boc-amino)-3-(isopropylamino)propane, a mono-protected diamine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of reaction conditions while being readily removable under mild acidic conditions. This allows for the selective functionalization of the free secondary amine, making it a valuable intermediate in multi-step synthetic routes.

This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its role in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine.

Application Notes

The primary application of this compound in pharmaceutical synthesis is as a precursor to more complex diamine-containing structures. The presence of both a protected primary amine and a free secondary amine allows for a stepwise and controlled elaboration of the molecular scaffold.

Key Applications:

  • Synthesis of Delavirdine: this compound is a key precursor to the intermediate 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine, a core component of the anti-HIV drug Delavirdine. The Boc-protected amine allows for the initial construction of the substituted pyridine ring system, after which the Boc group is removed to enable the final coupling with the indole moiety of the drug.

  • Introduction of a Propanediamine Linker: This intermediate is useful for introducing a flexible three-carbon diamine linker into a target molecule. The isopropyl group on one of the amines can provide specific steric or electronic properties that may be desirable for biological activity.

  • Combinatorial Chemistry: The differential protection of the two amino groups makes this compound a suitable building block for the generation of chemical libraries for drug discovery. The free secondary amine can be reacted with a diverse set of building blocks, followed by deprotection of the primary amine and subsequent reaction with another set of diverse reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the mono-Boc protection of diamines.

Reaction Scheme:

Materials:

  • N-isopropyl-1,3-propanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-isopropyl-1,3-propanediamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in anhydrous DCM.

  • Slowly add the (Boc)₂O solution dropwise to the cooled solution of the diamine over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure this compound.

Protocol 2: Use of this compound in the Synthesis of a Delavirdine Intermediate

This protocol outlines the subsequent steps in the synthesis of Delavirdine, demonstrating the utility of the title compound.

Reaction Scheme (Illustrative):

  • Reaction with 2-chloro-3-nitropyridine:

  • Reduction of the nitro group:

  • Boc Deprotection:

A detailed protocol for each of these steps would be specific to the particular synthetic route being employed.

Data Presentation

The following tables summarize typical and expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValue
Starting MaterialN-isopropyl-1,3-propanediamine
ReagentDi-tert-butyl dicarbonate
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Typical Yield75-90%
Purity (post-chromatography)>98%

Table 2: Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₁H₂₄N₂O₂
Molecular Weight 216.32 g/mol
Appearance Colorless to pale yellow oil or low melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.1 (m, 2H), ~2.7 (m, 1H), ~2.6 (t, 2H), ~1.6 (m, 2H), 1.44 (s, 9H), ~1.0 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~156.0, ~79.0, ~49.0, ~48.0, ~40.0, ~30.0, 28.4, ~22.5
Mass Spectrometry (ESI+) m/z: 217.19 [M+H]⁺
Infrared (IR, neat) ν (cm⁻¹): ~3350 (N-H), ~2970 (C-H), ~1690 (C=O, carbamate)

Mandatory Visualizations

Logical Relationship of Boc Protection in Synthesis

The following diagram illustrates the strategic importance of the Boc protecting group in directing the synthesis towards the desired product.

boc_protection_strategy diamine N-isopropyl-1,3-propanediamine (Two reactive NH groups) boc_protection Mono-Boc Protection diamine->boc_protection (Boc)₂O protected_intermediate This compound (One reactive NH group) boc_protection->protected_intermediate  Selective  Protection side_product Undesired Side Products (e.g., di-substituted) boc_protection->side_product Non-selective reaction selective_reaction Selective Reaction at free NH protected_intermediate->selective_reaction desired_product Desired Intermediate selective_reaction->desired_product

Caption: Strategy of mono-Boc protection.

Experimental Workflow for the Synthesis of this compound

This diagram outlines the key steps in the laboratory synthesis and purification of the title compound.

synthesis_workflow start Start: Dissolve N-isopropyl-1,3-propanediamine in anhydrous DCM cool Cool to 0 °C start->cool add_boc Add (Boc)₂O solution dropwise cool->add_boc react Stir at room temperature (12-16 h) add_boc->react workup Aqueous Workup: Wash with NaHCO₃ and Brine react->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Pure 1-(Boc-amino)-3- (isopropylamino)propane purify->product

Caption: Synthesis and purification workflow.

Signaling Pathway: Role in Delavirdine Synthesis

This diagram illustrates the position of this compound within the broader synthetic pathway of Delavirdine, a non-nucleoside reverse transcriptase inhibitor.

delavirdine_synthesis_pathway cluster_intermediate Synthesis of Key Diamine Intermediate cluster_final_drug Final Drug Synthesis start_diamine N-isopropyl-1,3-propanediamine boc_intermediate This compound start_diamine->boc_intermediate Boc₂O pyridine_intermediate Substituted Pyridine Intermediate boc_intermediate->pyridine_intermediate Reaction with 2-chloropyridine derivative deprotection Boc Deprotection (TFA or HCl) pyridine_intermediate->deprotection final_diamine 2-(1-piperazinyl)-3- [(1-methylethyl)amino]pyridine deprotection->final_diamine coupling Amide Coupling (e.g., EDC, CDI) final_diamine->coupling indole_moiety 5-(Methylsulfonyl)amino- indole-2-carboxylic acid indole_moiety->coupling delavirdine Delavirdine coupling->delavirdine

Caption: Role in Delavirdine synthesis.

Scale-Up Synthesis of tert-Butyl (3-(isopropylamino)propyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate, a valuable intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the selective mono-Boc protection of 1,3-propanediamine, followed by reductive amination with acetone to introduce the isopropyl group. The protocols provided are designed to be scalable and robust for laboratory and pilot plant settings.

Synthetic Pathway Overview

The synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate is achieved through a two-step sequence. The first step involves the selective protection of one of the primary amine functionalities of 1,3-propanediamine with a tert-butoxycarbonyl (Boc) group. The resulting intermediate, tert-butyl (3-aminopropyl)carbamate, is then subjected to a reductive amination reaction with acetone to yield the final product.

Synthesis_Pathway 1,3-Propanediamine 1,3-Propanediamine Step1 Selective Mono-Boc Protection 1,3-Propanediamine->Step1 Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Step1 Intermediate tert-Butyl (3-aminopropyl)carbamate Step1->Intermediate Yield: ~70-85% Step2 Reductive Amination Intermediate->Step2 Acetone Acetone Acetone->Step2 ReducingAgent Sodium Triacetoxyborohydride NaBH(OAc)₃ ReducingAgent->Step2 FinalProduct tert-Butyl (3-(isopropylamino)propyl)carbamate Step2->FinalProduct Yield: ~80-95%

Caption: Overall synthetic route for tert-butyl (3-(isopropylamino)propyl)carbamate.

Experimental Protocols

Step 1: Scale-Up Synthesis of tert-Butyl (3-aminopropyl)carbamate

The selective mono-Boc protection of 1,3-propanediamine is a critical step. While using a large excess of the diamine can favor mono-protection, it is not economical at scale. A more efficient method involves the in-situ generation of the diamine monohydrochloride salt, which deactivates one amine group towards acylation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Propanediamine74.121.00 kg13.49
Trimethylsilyl chloride108.641.46 kg13.49
Methanol (anhydrous)32.0410.0 L-
Di-tert-butyl dicarbonate (Boc₂O)218.252.94 kg13.49
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Sodium Hydroxide (50% w/w aq.)40.00As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Diamine Monohydrochloride Formation:

    • Charge the reactor with anhydrous methanol (10.0 L) and cool the jacket to 0-5 °C.

    • Slowly add 1,3-propanediamine (1.00 kg, 13.49 mol) to the cooled methanol while maintaining the internal temperature below 10 °C.

    • Add trimethylsilyl chloride (1.46 kg, 13.49 mol) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. A white precipitate of the monohydrochloride salt may form.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Boc Protection:

    • Add deionized water (1.3 L) to the reactor.

    • Prepare a solution of di-tert-butyl dicarbonate (2.94 kg, 13.49 mol) in methanol (5.0 L).

    • Add the Boc₂O solution to the reactor dropwise over 2-3 hours at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • To the remaining aqueous residue, add deionized water (10 L) and diethyl ether (10 L). Stir vigorously for 15 minutes.

    • Separate the layers. The aqueous layer contains the desired product, while the diethyl ether layer contains the di-Boc protected byproduct.

    • Wash the aqueous layer with diethyl ether (2 x 5 L).

    • Cool the aqueous layer to 10-15 °C and slowly add 50% aqueous sodium hydroxide until the pH is >12.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 10 L).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to afford tert-butyl (3-aminopropyl)carbamate as a colorless to pale yellow oil.

Expected Yield: 70-85%.

Step 2: Scale-Up Synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate

This step employs a reductive amination using the mild and selective reducing agent, sodium triacetoxyborohydride.[2][3] This reagent is preferred for its ability to reduce the intermediate iminium ion in the presence of the carbonyl starting material and its compatibility with the Boc protecting group.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl (3-aminopropyl)carbamate174.241.00 kg5.74
Acetone58.080.40 kg6.89
Dichloromethane (DCM)84.9310.0 L-
Acetic Acid60.050.34 kg5.74
Sodium Triacetoxyborohydride211.941.46 kg6.89
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Reactor Setup: Use a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Reaction:

    • Charge the reactor with tert-butyl (3-aminopropyl)carbamate (1.00 kg, 5.74 mol), acetone (0.40 kg, 6.89 mol), and dichloromethane (10.0 L).

    • Stir the mixture to ensure homogeneity.

    • Slowly add acetic acid (0.34 kg, 5.74 mol) while maintaining the temperature at 20-25 °C.

    • In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.46 kg, 6.89 mol) in dichloromethane (5.0 L).

    • Add the sodium triacetoxyborohydride slurry to the reactor portion-wise over 1-2 hours, keeping the internal temperature below 30 °C. The reaction is exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if higher purity is required.

Expected Yield: 80-95%.

Process Workflow and Logic

The following diagram illustrates the workflow for the scale-up synthesis, including key decision points for process monitoring and quality control.

Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Reductive Amination Start1 Start: Charge Reagents (1,3-Propanediamine, MeOH, TMSCl) Reaction1 Boc Protection with (Boc)₂O Start1->Reaction1 Monitor1 Monitor Reaction (TLC/LC-MS) Reaction1->Monitor1 Monitor1->Reaction1 Incomplete Workup1 Aqueous Work-up & Extraction Monitor1->Workup1 Reaction Complete Isolation1 Solvent Removal Workup1->Isolation1 QC1 QC Analysis of Intermediate (¹H NMR, Purity by HPLC) Isolation1->QC1 Start2 Start: Charge Reagents (Intermediate, Acetone, DCM, AcOH) QC1->Start2 Reaction2 Reductive Amination with NaBH(OAc)₃ Start2->Reaction2 Monitor2 Monitor Reaction (TLC/LC-MS) Reaction2->Monitor2 Monitor2->Reaction2 Incomplete Workup2 Quench & Aqueous Work-up Monitor2->Workup2 Reaction Complete Purification2 Purification (Distillation/Chromatography) Workup2->Purification2 QC2 Final Product QC (¹H NMR, ¹³C NMR, MS, Purity by HPLC) Purification2->QC2 FinalProduct Final Product QC2->FinalProduct

Caption: Detailed workflow for the two-step synthesis and quality control.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis.

ParameterStep 1: Mono-Boc ProtectionStep 2: Reductive Amination
Starting Material 1,3-Propanediaminetert-Butyl (3-aminopropyl)carbamate
Scale 1.00 kg1.00 kg
Key Reagents (Boc)₂O, TMSClAcetone, NaBH(OAc)₃
Solvent Methanol, DichloromethaneDichloromethane
Reaction Time 12-18 hours12-24 hours
Reaction Temperature 0-25 °C20-30 °C
Typical Isolated Yield 70-85%80-95%
Purity (by HPLC) >95%>98%

Safety Considerations

  • 1,3-Propanediamine: Corrosive and flammable. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trimethylsilyl chloride: Corrosive, flammable, and reacts with moisture to produce HCl gas. Handle in a fume hood.

  • Di-tert-butyl dicarbonate: Irritant. Avoid inhalation and contact with skin.

  • Sodium Triacetoxyborohydride: Water-reactive. Handle in a dry environment and quench carefully.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.

  • Exothermic Reactions: Both the formation of the monohydrochloride salt and the reductive amination are exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during reagent addition.

By following these detailed protocols and safety guidelines, researchers and drug development professionals can successfully perform the scale-up synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate with high yield and purity.

References

Application Notes and Protocols for the Purification of 1-(Boc-amino)-3-(isopropylamino)propane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-(Boc-amino)-3-(isopropylamino)propane, a key intermediate in various synthetic applications. The following sections outline common purification techniques, their underlying principles, and step-by-step experimental procedures to achieve high purity of the target compound.

Introduction

This compound is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. The purification of this compound is crucial to remove unreacted starting materials, di-protected byproducts, and other impurities. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. This guide explores several effective techniques, including acid-base extraction, column chromatography, and crystallization.

Purification Techniques Overview

A summary of the most common purification techniques for this compound is presented below.

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical PurityTypical Yield
Acid-Base Extraction Differential solubility of the amine and its protonated salt form in aqueous and organic phases.[1][2][3]Simple, rapid, and cost-effective for removing neutral and acidic impurities.[2][3]May not be effective for separating structurally similar amines. Emulsion formation can be an issue.>90%80-95%
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.[4]High resolution, applicable to a wide range of compounds, and can separate closely related impurities.[4][5]Can be time-consuming and require significant solvent volumes. Product recovery can sometimes be lower.>98%60-90%
Crystallization Difference in solubility of the desired compound and impurities in a given solvent system at different temperatures.[6][7][8]Can yield very high purity product. Scalable for industrial applications.Finding a suitable solvent system can be challenging. The compound may oil out instead of crystallizing.[6][9]>99%50-80%
Salt Precipitation Formation of an insoluble salt of the target amine, which precipitates from the solution.[10]Can be a quick and effective method for isolating the product from non-basic impurities.[10]The salt needs to be neutralized to recover the free amine, adding an extra step.>95%70-90%

Experimental Protocols

Acid-Base Extraction

This technique is ideal for an initial work-up to remove non-basic impurities. The basic isopropylamino group can be protonated to form a water-soluble salt, while the Boc-protected amine and other neutral or acidic impurities remain in the organic phase.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated product will be in the aqueous layer.

  • Drain the organic layer, which contains neutral and acidic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • To the aqueous layer, slowly add a base (e.g., 2 M NaOH) with stirring until the pH is basic (pH 9-10), as confirmed by pH paper.[1] This will deprotonate the amine, making it insoluble in water.

  • Extract the purified product back into an organic solvent (e.g., dichloromethane or ethyl acetate) by repeating the extraction process three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 organic1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->organic1 Discard aqueous1 Aqueous Layer: Protonated Product sep_funnel1->aqueous1 sep_funnel2 Separatory Funnel: Add 2M NaOH aqueous1->sep_funnel2 aqueous2 Aqueous Layer: Salts sep_funnel2->aqueous2 Discard organic2 Organic Layer: Purified Product sep_funnel2->organic2 dry Dry & Concentrate organic2->dry purified Purified Product dry->purified

Caption: Workflow for Acid-Base Extraction.

Column Chromatography

Column chromatography offers a higher degree of purification and is effective for separating the desired mono-Boc product from the di-Boc protected byproduct and other closely related impurities.

3.2.1. Normal-Phase Chromatography (Silica Gel)

Due to the basic nature of the free amine, tailing can be an issue on silica gel. To mitigate this, a small amount of a basic modifier is often added to the mobile phase.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase. A common mobile phase system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with the addition of a small amount of triethylamine (e.g., 0.1-1%) to prevent streaking.[10]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

3.2.2. Reversed-Phase Chromatography (C18)

Reversed-phase chromatography is another powerful technique, particularly for polar compounds.

Protocol:

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase (e.g., a mixture of water and acetonitrile).[11]

  • Sample Loading: Dissolve the crude product in the mobile phase and inject it onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile in water). A basic modifier like triethylamine (0.1%) can be added to the mobile phase to improve peak shape.[12]

  • Fraction Collection and Isolation: Collect and combine the pure fractions, then remove the solvents, often by lyophilization or evaporation.

ColumnChromatography start Crude Product dissolve Dissolve in Minimal Mobile Phase start->dissolve load Load onto Chromatography Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC/HPLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate purified Purified Product concentrate->purified

Caption: General Workflow for Column Chromatography.

Crystallization

If the this compound product is a solid or can be induced to crystallize, this method can yield highly pure material.

Protocol:

  • Solvent Selection: Identify a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble even at elevated temperatures. Common solvent systems for Boc-protected amines include ethyl acetate/hexane and ethanol/water.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

If the product is an oil, attempting to form a salt (e.g., with dicyclohexylamine or HCl) can sometimes induce crystallization.[6][10]

Crystallization crude Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent crude->dissolve add_poor Add 'Poor' Solvent until Cloudy dissolve->add_poor clarify Add Drops of 'Good' Solvent to Clarify add_poor->clarify cool Slowly Cool to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Under Vacuum wash->dry purified Purified Crystalline Product dry->purified

Caption: Workflow for Recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): For rapid, qualitative analysis of purity.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

By following these detailed protocols and selecting the most appropriate purification technique, researchers can obtain high-purity this compound for their downstream applications in drug discovery and development.

References

Application Notes and Protocols: 1-(Boc-amino)-3-(isopropylamino)propane in the Synthesis of Novel Deoxyhypusine Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1-(Boc-amino)-3-(isopropylamino)propane as a versatile building block in the synthesis of potential enzyme inhibitors. While direct literature on inhibitors synthesized from this specific diamine is emerging, its structural motif is analogous to scaffolds found in known inhibitors of enzymes such as deoxyhypusine synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process essential for cell proliferation.[1] Its inhibition presents a promising therapeutic strategy for diseases characterized by rapid cell growth, such as cancer. This document will therefore focus on a hypothetical synthesis of a novel DHS inhibitor, providing detailed synthetic protocols, characterization data, and methods for biological evaluation.

Introduction

This compound is a differentially protected diamine, offering a valuable platform for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable masking of the primary amine, allowing for selective functionalization of the secondary isopropylamine. Subsequent deprotection of the Boc group under acidic conditions reveals the primary amine for further modification, enabling the construction of diverse molecular architectures. The 1,3-diamine scaffold is a key feature in a variety of biologically active compounds, including enzyme inhibitors.[1]

Deoxyhypusine synthase (DHS) catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue of the eIF5A precursor, forming an essential intermediate in the synthesis of the unique amino acid hypusine. This modification is critical for the function of eIF5A in protein synthesis and cell cycle progression. Consequently, inhibitors of DHS are of significant interest as potential therapeutic agents. Known DHS inhibitors often feature polyamine-like structures that mimic the natural substrate, spermidine.[1] The structural characteristics of this compound make it an ideal starting material for the generation of novel DHS inhibitors.

Hypothetical Signaling Pathway Inhibition

The synthesis of a bioactive hypusine residue on eIF5A is a two-step enzymatic process. First, deoxyhypusine synthase (DHS) transfers an aminobutyl group from spermidine to a specific lysine residue on the eIF5A precursor. Subsequently, deoxyhypusine hydroxylase (DOHH) hydroxylates the intermediate to form the mature, active eIF5A. The inhibitor synthesized from this compound is designed to competitively inhibit DHS, thereby preventing the formation of hypusinated eIF5A and blocking its role in the translation of proteins essential for cell proliferation.

DHS Inhibition Pathway Figure 1. Proposed Mechanism of DHS Inhibition cluster_0 Cell Proliferation Signaling cluster_1 Inhibitor Action Spermidine Spermidine DHS Deoxyhypusine Synthase (DHS) Spermidine->DHS eIF5A_precursor eIF5A Precursor eIF5A_precursor->DHS Deoxyhypusine_eIF5A Deoxyhypusine-eIF5A DHS->Deoxyhypusine_eIF5A Aminobutylation DOHH Deoxyhypusine Hydroxylase (DOHH) Deoxyhypusine_eIF5A->DOHH Hypusine_eIF5A Hypusine-eIF5A (Active) DOHH->Hypusine_eIF5A Hydroxylation Protein_Synthesis Protein Synthesis Hypusine_eIF5A->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Inhibitor Novel Inhibitor (from 1-(Boc-amino)-3- (isopropylamino)propane) Inhibitor->DHS Competitive Inhibition

Caption: Proposed Mechanism of DHS Inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical DHS Inhibitor

This protocol outlines the synthesis of a hypothetical N-acylated derivative of this compound, designed as a potential DHS inhibitor. The synthesis involves the acylation of the secondary amine followed by deprotection of the Boc group.

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest (e.g., a bulky, hydrophobic acid to mimic substrate interactions)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Workflow:

Synthetic Workflow Figure 2. Synthetic Workflow for the Hypothetical DHS Inhibitor Start This compound + Carboxylic Acid Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM/DMF) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (TFA in DCM) Intermediate->Deprotection Final_Product Final Inhibitor Deprotection->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Synthetic Workflow for the Hypothetical DHS Inhibitor.

Procedure:

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C, add EDC (1.1 eq).

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Co-evaporate with toluene to remove residual TFA.

    • The final product can be purified by reverse-phase HPLC if necessary.

Protocol 2: In Vitro DHS Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compound against human DHS.

Materials and Reagents:

  • Recombinant human DHS

  • eIF5A precursor

  • Spermidine

  • [³H]-Spermidine

  • Synthesized inhibitor

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation cocktail

  • Filter paper and scintillation vials

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, recombinant DHS, and the inhibitor at various concentrations.

  • Pre-incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding a mixture of spermidine and [³H]-spermidine, and the eIF5A precursor.

  • Incubate the reaction for 30 minutes at 37 °C.

  • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

  • Spot the reaction mixture onto filter paper and wash with TCA and ethanol to remove unincorporated [³H]-spermidine.

  • Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

The following table presents hypothetical inhibitory activities of a series of compounds synthesized from this compound against human DHS. The variations in R-groups represent different carboxylic acids used in the acylation step.

Compound IDR-GroupDHS IC50 (µM)
HYPO-INH-01 Naphthyl5.2
HYPO-INH-02 4-Biphenyl2.8
HYPO-INH-03 3,4-Dichlorophenyl8.1
HYPO-INH-04 Cyclohexyl15.7
HYPO-INH-05 Adamantyl1.5

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in coupling reaction Incomplete activation of the carboxylic acid.Use a different coupling reagent such as HATU or PyBOP. Ensure all reagents and solvents are anhydrous.
Steric hindrance from the R-group or the isopropyl group.Increase the reaction time and/or temperature. Use a less hindered base.
Incomplete Boc deprotection Insufficient amount of TFA or short reaction time.Increase the equivalents of TFA and/or the reaction time. Monitor the reaction closely by LC-MS.
Poor solubility of the final inhibitor The final compound is highly hydrophobic or a salt.Adjust the pH of the solution. Use a different solvent system for purification and biological assays.
High background in DHS assay Non-specific binding of [³H]-spermidine.Optimize the washing steps with TCA and ethanol. Include a control reaction without the enzyme.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The presented hypothetical application in the development of deoxyhypusine synthase inhibitors showcases its potential in medicinal chemistry and drug discovery. The provided protocols for synthesis and biological evaluation can be adapted for the development of inhibitors targeting other enzymes where a diamine scaffold is beneficial for substrate recognition and binding. Further exploration of diverse acylations and other modifications of this building block is warranted to generate libraries of potential therapeutic agents.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amines. It details the foundational principles, experimental protocols for key stages of the synthesis, and quantitative data to aid in procedural optimization.

Introduction to Boc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptides for a wide array of applications, including therapeutics and research. The Boc strategy, pioneered by R.B. Merrifield, is a classical and robust method for SPPS.[1] This approach relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[2]

The synthesis is performed on an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.[1] The process is cyclical, with each cycle adding a single amino acid to the growing peptide chain.[3] The key steps in each cycle are the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[4] Upon completion of the desired sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are removed in a final deprotection step.[4]

Core Principles of the Boc/Bzl Protection Scheme

The Boc/Bzl (benzyl) protection scheme is based on the principle of graduated acid lability.[5] The Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the linkage to the resin are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][6] This differential stability is fundamental to the success of the Boc-SPPS strategy.[7]

Experimental Workflow

The overall workflow of Boc-based SPPS is a cyclical process, as illustrated in the diagram below. Each cycle consists of deprotection, neutralization, and coupling steps, which are repeated until the desired peptide sequence is assembled. The synthesis is finalized by cleavage of the peptide from the resin and removal of all protecting groups.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of next Boc-Amino Acid Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for each amino acid Cleavage Cleavage & Global Deprotection (e.g., HF, TFMSA) Wash3->Cleavage Final Cycle Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key steps in manual Boc-SPPS.

Resin Selection and Preparation

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide.[4]

Resin TypeLinker TypeC-Terminal ProductCleavage Condition
Merrifield ChloromethylpolystyreneAcidStrong acid (e.g., HF)[8]
PAM PhenylacetamidomethylAcidStrong acid (e.g., HF)[1]
BHA BenzhydrylamineAmideStrong acid (e.g., HF)[1]
MBHA 4-MethylbenzhydrylamineAmideStrong acid (e.g., HF)[1]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]

  • After swelling, drain the solvent by filtration.

Peptide Chain Elongation: The SPPS Cycle

The peptide chain is elongated by repeating a three-step cycle for each subsequent amino acid.[5]

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[4]

Protocol:

  • To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[8]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[8]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[8]

  • If the peptide sequence contains tryptophan, cysteine, or methionine residues, it is recommended to add a scavenger such as 0.5% dithiothreitol (DTE) to the deprotection solution to prevent side reactions.[3][9]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual TFA.[4][8]

The deprotection step leaves the N-terminal amino group as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling step.[3]

Protocol:

  • To the deprotected peptide-resin, add a solution of 10% diisopropylethylamine (DIEA) in DCM.[9]

  • Agitate the mixture for 1-2 minutes.[4]

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time.[9]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and its salt.[9]

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[4]

Coupling ReagentTypeNotes
DCC/HOBt CarbodiimideOne of the first coupling reagents used; effective but can form insoluble byproducts.[][11]
HBTU/HATU Aminium SaltWidely used, high coupling efficiency, and reduces side reactions.[12][13] Particularly effective for sterically hindered amino acids.[14]
PyBOP Phosphonium SaltHighly effective, especially for coupling N-methyl amino acids.[13]

Protocol (using HBTU):

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, 3-4 equivalents) in a minimal amount of DMF or a DCM/DMF mixture.[4][14]

  • Add 4-6 equivalents of a base, typically DIEA, to the solution to initiate activation.[4] Allow the mixture to pre-activate for 1-5 minutes.[14]

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (no blue color) indicates the completion of the coupling.[4]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups.[4] This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[1]

Protocol (Standard HF Cleavage):

  • Wash the final peptide-resin with DCM and dry it under vacuum.[4]

  • Place the dried peptide-resin and a Teflon-coated stirring bar into a specialized HF-resistant reaction vessel.

  • Add a scavenger mixture to the vessel. A common scavenger is anisole, used in a ratio of HF to anisole of 9:1.[8] For peptides containing Cys, Met, or Trp, a more complex scavenger cocktail is required.

  • Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.

  • Carefully distill anhydrous HF into the reaction vessel (typically 10 mL HF per gram of peptide-resin).[8]

  • Allow the reaction mixture to stir in an ice bath for 45 to 60 minutes.[8]

  • After the reaction is complete, evaporate the HF under a vacuum.

  • Suspend the resulting mixture of cleaved peptide and resin in cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether to remove scavengers and cleaved protecting groups.[4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the key steps in Boc-SPPS.

StepReagent/SolventTypical Quantity/ConcentrationDurationTemperature
Resin Swelling DCMSufficient to cover resin30-60 minRoom Temp
Deprotection 50% TFA in DCM10 mL/g of resin20-30 minRoom Temp
Neutralization 10% DIEA in DCMSufficient to cover resin2 x 2 minRoom Temp
Coupling Boc-Amino Acid2-4 equivalents1-2 hoursRoom Temp
Coupling Reagent (e.g., HBTU)2-4 equivalents
Base (e.g., DIEA)4-6 equivalents
HF Cleavage Anhydrous HF10 mL/g of resin45-60 min0 °C
Scavenger (e.g., Anisole)10% v/v

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, which may affect the purity and yield of the final peptide. These include:

  • Diketopiperazine formation: Particularly after the coupling of the second amino acid.[8]

  • Aspartimide formation: Common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[8]

  • Alkylation of sensitive residues: Tryptophan, cysteine, and methionine can be modified by carbocations generated during deprotection if scavengers are not used.[3]

  • Racemization: Loss of stereochemical integrity, which can be minimized by the choice of coupling reagents and conditions.[]

Conclusion

The Boc-SPPS strategy remains a powerful and relevant technique for peptide synthesis. Its advantages include the use of less expensive reagents compared to the Fmoc strategy and its utility in the synthesis of long and difficult sequences that are prone to aggregation.[2] However, it requires the use of hazardous reagents like TFA and HF, necessitating specialized equipment and careful handling.[2] By understanding the principles and protocols outlined in these application notes, researchers can effectively utilize Boc-SPPS to achieve their peptide synthesis goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Boc-amino)-3-(isopropylamino)propane.

Troubleshooting Guide

Users may encounter several challenges during the synthesis. This guide addresses specific issues in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the reductive amination step.Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added portion-wise. Monitor the reaction progress using TLC or LC-MS to confirm the disappearance of the starting materials.
Over-alkylation of the secondary amine.[1][2]Use a controlled amount of the Boc-protected amino aldehyde/ketone. A slight excess of isopropylamine can be used. Running the reaction at a lower temperature may also help to control the rate of reaction and minimize side products.
Di-Boc protection of the starting 1,3-diaminopropane.During the initial Boc-protection step, slowly add the Boc-anhydride to a cooled solution of excess 1,3-diaminopropane to favor mono-protection.[3]
Presence of Impurities in the Final Product Unreacted starting materials.Optimize the stoichiometry of the reactants. Ensure sufficient reaction time. Purify the crude product using column chromatography.
Formation of a tertiary amine byproduct.[1]As with low yield, control the reaction temperature and the stoichiometry of the reactants. Purification by column chromatography should separate the desired secondary amine from the tertiary amine byproduct.
Residual reducing agent or its byproducts.Perform an aqueous workup to remove any water-soluble byproducts of the reducing agent.
Difficulty in Isolating the Product Product is an oil or has high solubility in the workup solvent.After quenching the reaction, extract the product with a suitable organic solvent. If the product is still difficult to isolate, consider a salt formation/precipitation step.
Inconsistent Results Between Batches Reagent quality.Use reagents from a reliable source. Ensure anhydrous conditions if the reaction is sensitive to moisture.
Reaction conditions.Carefully control reaction parameters such as temperature, stirring speed, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are the formation of the di-Boc protected 1,3-diaminopropane during the initial protection step and the over-alkylation of the desired secondary amine to form a tertiary amine during the reductive amination step.[1][2]

Q2: How can I minimize the formation of the di-Boc protected byproduct?

A2: To favor mono-Boc protection, use an excess of 1,3-diaminopropane relative to the Boc-anhydride and add the Boc-anhydride slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[3]

Q3: What is the best reducing agent for the reductive amination step?

A3: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for reductive aminations as it is milder and more selective than other borohydrides like sodium borohydride.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.

Q5: What is a suitable purification method for the final product?

A5: The final product can be purified by column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically effective.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step procedure for the synthesis.

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate

  • In a round-bottom flask, dissolve 1,3-diaminopropane (5 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the cooled solution of the diamine over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected diamine.

  • Purify the product by column chromatography.

Step 2: Synthesis of this compound via Reductive Amination

  • To a solution of tert-butyl (3-oxopropyl)carbamate (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Synthesis_Pathway A 1,3-Diaminopropane B tert-butyl (3-aminopropyl)carbamate A->B  Boc₂O, DCM   SP1 Di-Boc Protected Diamine A->SP1 Excess Boc₂O C tert-butyl (3-oxopropyl)carbamate B->C  Oxidation   D This compound (Desired Product) C->D SP2 Tertiary Amine D->SP2 Over-alkylation

Caption: Reaction scheme for the synthesis of this compound highlighting potential side products.

Troubleshooting_Workflow start Experiment Start issue Identify Issue: Low Yield or Impurities start->issue check_boc Check Boc-Protection Step: - Stoichiometry (excess diamine) - Slow addition of Boc₂O at 0°C issue->check_boc Di-Boc impurity? check_ra Check Reductive Amination: - Reagent quality (fresh STAB) - Controlled stoichiometry - Temperature control issue->check_ra Tertiary amine impurity or low conversion? check_purification Review Purification: - Appropriate solvent system for chromatography - Proper workup issue->check_purification Isolation issues? success Successful Synthesis check_boc->success check_ra->success check_purification->success

References

Technical Support Center: Optimization of 1-(Boc-amino)-3-(isopropylamino)propane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-(Boc-amino)-3-(isopropylamino)propane.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields can arise from several factors depending on the chosen synthetic route. The two primary routes for synthesizing this compound are:

  • Route A: Reductive amination of N-Boc-3-aminopropanal with isopropylamine or reductive amination of 1-(Boc-amino)-3-propanone with isopropylamine.

  • Route B: Mono-Boc protection of 1,3-diaminopropane followed by N-isopropylation of the free amino group.

Below are troubleshooting strategies for each route.

Potential Cause Troubleshooting Solution
Inefficient Imine/Iminium Ion Formation Optimize the reaction pH to a mildly acidic range (typically pH 4-6) to favor imine or iminium ion formation. If the pH is too low, the amine will be protonated and non-nucleophilic.
Premature Reduction of the Carbonyl Starting Material Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce the iminium ion over the carbonyl group.[1]
Overalkylation A one-pot tandem approach where the reductive amination is followed by in-situ Boc protection can prevent the formation of tertiary amine byproducts.[2]
Steric Hindrance If using a sterically hindered amine or carbonyl, consider increasing the reaction time or temperature. However, monitor for potential side reactions.
Decomposition of Reducing Agent Sodium triacetoxyborohydride (STAB) is sensitive to water and air, and its potency can degrade over time.[3][4][5] Use a freshly opened bottle or determine the potency of the reagent before use.
Potential Cause Troubleshooting Solution
Formation of Di-Boc Protected Diamine This is a common side reaction in the first step. To favor mono-protection, use a slow, dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).[6] Another effective method is the in-situ monoprotonation of the diamine with one equivalent of an acid like HCl before the addition of (Boc)₂O.[7]
Low Yield in N-Isopropylation Step Direct alkylation with isopropyl halides can lead to low yields and over-alkylation. Reductive amination of N-Boc-1,3-diaminopropane with acetone is a more controlled and often higher-yielding alternative.
Incomplete N-Isopropylation Reaction If using an alkyl halide, the reaction may be slow. Consider using a higher boiling point solvent like DMF and a non-nucleophilic base such as K₂CO₃. The addition of a catalytic amount of potassium iodide can also improve the reaction rate with alkyl bromides.[8]
Side Reactions with Alkylating Agent Ensure the use of a non-nucleophilic base to avoid competition with the amine for the alkylating agent.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Solution
Presence of Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.
Formation of Closely Eluting Side Products Optimize the reaction conditions to minimize side product formation. For purification, use column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the desired product from impurities.
Product is an Oil and Difficult to Handle The final product is often an oil. If crystallization is desired for easier handling and improved purity, attempt crystallization from a non-polar solvent like hexane or diethyl ether, potentially with seeding.[9]
Product is Water Soluble During aqueous workup, some product may be lost to the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

Q2: What is the best reducing agent for the reductive amination step?

A2: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for reductive amination.[1][11] It is milder and more selective than sodium borohydride and does not reduce the starting aldehyde or ketone. It also avoids the toxicity associated with sodium cyanoborohydride.

Q3: How can I prevent the formation of the di-Boc protected diamine in Route B?

A3: To achieve selective mono-Boc protection, you can employ several strategies. A highly effective method is to first form the monohydrochloride salt of the 1,3-diaminopropane by adding one equivalent of HCl. This protonates one of the amino groups, rendering it unreactive towards (Boc)₂O.[7] Alternatively, a slow addition of (Boc)₂O to a solution of the diamine can also favor mono-protection.[6]

Q4: I am seeing a significant amount of over-alkylation in my N-isopropylation step. How can I avoid this?

A4: Over-alkylation is a common problem when using alkyl halides. The product of the initial alkylation is often more nucleophilic than the starting amine, leading to further reaction.[12] The most reliable way to avoid this is to use reductive amination. In this case, you would react N-Boc-1,3-diaminopropane with acetone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is highly selective for the formation of the secondary amine.

Q5: What are the typical reaction conditions for the reductive amination of N-Boc-3-aminopropanal with isopropylamine?

A5: A typical procedure would involve stirring N-Boc-3-aminopropanal and isopropylamine in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is often added to facilitate imine formation. Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred at room temperature until completion.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination (Route A)

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[11][12]

Materials:

  • N-Boc-3-aminopropanal

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-3-aminopropanal (1.0 eq) in anhydrous DCM, add isopropylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of this compound via Mono-Boc Protection and N-Isopropylation (Route B)

This protocol combines a selective mono-Boc protection method with a subsequent reductive amination for the N-isopropylation step.

Step 1: Synthesis of N-Boc-1,3-diaminopropane

This procedure utilizes in-situ generation of HCl for selective monoprotonation.[7]

Materials:

  • 1,3-Diaminopropane

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol, anhydrous

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (approximately 1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Basify the aqueous layer to a pH > 12 with 2N NaOH solution.

  • Extract the product into DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1,3-diaminopropane.

Step 2: N-Isopropylation via Reductive Amination

Materials:

  • N-Boc-1,3-diaminopropane

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-1,3-diaminopropane (1.0 eq) in anhydrous DCM.

  • Add acetone (1.5 eq) to the solution.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Work up the reaction as described in Protocol 1 (steps 6-10).

Data Presentation

The following table summarizes typical yields for the mono-Boc protection of various diamines using the in-situ HCl generation method with Me₃SiCl, which is a key step in Route B.

DiamineProductYield (%)
Cyclohexane-1,2-diaminetert-Butyl (2-aminocyclohexyl)carbamate66
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate72
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate85
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate82
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate80
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate78
1,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate75
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate73
1,2-Diphenylethane-1,2-diaminetert-Butyl (1,2-diphenyl-2-aminoethyl)carbamate64

Data adapted from a general method for selective mono-Boc protection of diamines.[7]

Mandatory Visualization

Synthesis_Optimization_Workflow cluster_start Start: Synthesis of this compound cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Mono-Boc Protection & N-Alkylation cluster_end Analysis cluster_troubleshooting Troubleshooting start Choose Synthetic Route A1 React N-Boc-3-aminopropanal with Isopropylamine start->A1 B1 Mono-Boc Protection of 1,3-Diaminopropane start->B1 A2 Add Reducing Agent (e.g., STAB) A1->A2 A3 Workup and Purification A2->A3 end_product Analyze Yield and Purity A3->end_product B2 N-Isopropylation of N-Boc-1,3-diaminopropane B1->B2 B3 Workup and Purification B2->B3 B3->end_product low_yield Low Yield? end_product->low_yield impurity Impurity Issues? end_product->impurity optimize_A Optimize Route A: - Check pH - Verify Reagent Potency - Adjust Stoichiometry low_yield->optimize_A Route A optimize_B Optimize Route B: - Improve Mono-Boc Selectivity - Use Reductive Amination for N-Alkylation low_yield->optimize_B Route B optimize_purification Optimize Purification: - Adjust Chromatography Conditions - Modify Workup impurity->optimize_purification optimize_A->start Re-run Experiment optimize_B->start Re-run Experiment optimize_purification->A3 Re-purify optimize_purification->B3 Re-purify

Caption: Workflow for optimizing the synthesis of this compound.

Troubleshooting_Logic cluster_RA Reductive Amination Issues cluster_MB Mono-Boc Protection Issues start Low Yield Observed route_check Which Synthetic Route? start->route_check RA_issue1 Incomplete Reaction route_check->RA_issue1 Route A MB_issue1 Di-Boc Formation route_check->MB_issue1 Route B RA_issue2 Side Product Formation (e.g., Over-alkylation) RA_issue1->RA_issue2 RA_sol1 Optimize pH (4-6) Increase Reaction Time RA_issue1->RA_sol1 RA_sol2 Use Selective Reducing Agent (STAB) Consider One-Pot Boc Protection RA_issue2->RA_sol2 MB_issue2 Low N-Alkylation Yield MB_issue1->MB_issue2 MB_sol1 Slow Boc₂O Addition In-situ Monoprotonation MB_issue1->MB_sol1 MB_sol2 Use Reductive Amination (Acetone + STAB) MB_issue2->MB_sol2

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(Boc-amino)-3-(isopropylamino)propane. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The primary impurities depend on the synthetic route. A common method is the reductive amination of N-Boc-3-aminopropanal with isopropylamine. Potential impurities include:

  • Unreacted N-Boc-3-aminopropanal: This starting material may be carried through if the reaction does not go to completion.

  • Di-isopropylated byproduct: Over-alkylation of the amine can lead to the formation of a tertiary amine, N-Boc-N,N-diisopropyl-1,3-diaminopropane.

  • Starting material from the precursor synthesis: If N-Boc-1,3-diaminopropane is used as a starting material for alkylation, unreacted N-Boc-1,3-diaminopropane could be an impurity.

  • Solvent and reagent residues: Residual solvents from the reaction and workup, as well as any excess reagents, can be present in the crude product.

Q2: What is a recommended solvent system for column chromatography of this compound?

A2: A common solvent system for the purification of Boc-protected amines on silica gel is a gradient of ethyl acetate in hexanes or a mixture of chloroform and methanol. For basic amines like this compound, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing. A starting point for TLC analysis could be a 95:5 mixture of chloroform:methanol.

Q3: My purified product shows peak tailing during HPLC analysis. What could be the cause?

A3: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider adding a basic modifier like triethylamine or diethylamine to your mobile phase or using a column specifically designed for the analysis of basic compounds.

Q4: Can I purify this compound by a method other than column chromatography?

A4: While column chromatography is a common method, crystallization can be an effective alternative for purifying Boc-protected amines, provided the compound is a solid and a suitable solvent system can be found. The crude product, often an oil, may be induced to crystallize by dissolving it in a minimal amount of a polar solvent and then adding a non-polar solvent until turbidity is observed, followed by cooling. Seeding with a small crystal of the pure compound can also promote crystallization.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • HPLC or GC Analysis: Can be used to determine the purity of the sample.

  • TLC Analysis: A quick and easy way to assess the purity of fractions during column chromatography and of the final product.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Product is too polar and is sticking to the silica gel. Add a small percentage of a more polar solvent like methanol to your eluent. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can also help by neutralizing the acidic silica gel surface.
Product is co-eluting with a major impurity. Optimize the solvent system using TLC with various solvent polarities. A shallower gradient during column chromatography may improve separation.
Product is volatile and is being lost during solvent evaporation. Use a rotary evaporator at a reduced temperature and pressure. Avoid leaving the product under high vacuum for extended periods.
Incomplete reaction leading to low crude product. Before purification, ensure the synthesis reaction has gone to completion using TLC or LC-MS analysis.
Problem 2: Product is Contaminated with a Persistent Impurity
Possible Cause Suggested Solution
Impurity has a similar polarity to the product. Try a different stationary phase for chromatography, such as alumina. Alternatively, consider derivatizing the impurity to change its polarity before repeating the chromatography. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which may be crystalline and can be purified by recrystallization.
The impurity is the di-isopropylated byproduct. This byproduct is generally less polar than the desired product. A less polar solvent system should allow for the elution of the di-isopropylated product before the desired mono-isopropylated compound.
The impurity is unreacted N-Boc-1,3-diaminopropane. This starting material is more polar than the product. It should elute later from the column. Increasing the polarity of the eluent will eventually wash it off the column.
Problem 3: Product Appears as an Oil and is Difficult to Handle
Possible Cause Suggested Solution
The compound is a low-melting solid or an oil at room temperature. This is common for many Boc-protected amines. After purification, remove the solvent under reduced pressure to obtain a concentrated oil.
Residual solvent is present. Ensure all solvent is removed by placing the product under high vacuum for several hours. Gentle heating may be applied if the compound is not heat-sensitive.
The product is not pure. Impurities can prevent crystallization. Re-purify the product using the suggestions in Problem 2.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate). The addition of 0.5% triethylamine to the eluent is recommended.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Analysis
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point is 95:5 Chloroform:Methanol. Adjust the ratio to achieve good separation.

  • Visualization: Use a UV lamp (if the compound is UV active) and/or a potassium permanganate stain to visualize the spots.

Visualizations

Troubleshooting Workflow

G start Purification Issue low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity oily_product Oily Product start->oily_product add_polar Increase eluent polarity Add triethylamine low_yield->add_polar Product Sticking? optimize_tlc Optimize solvent system Use shallower gradient low_yield->optimize_tlc Co-elution? change_phase Try different stationary phase (e.g., alumina) impurity->change_phase Similar Polarity? adjust_polarity Adjust solvent polarity based on impurity's expected polarity impurity->adjust_polarity Known Impurity? remove_solvent Dry under high vacuum oily_product->remove_solvent Residual Solvent? re_purify Re-purify using alternative method oily_product->re_purify Impure?

Caption: A troubleshooting flowchart for common purification issues.

Potential Impurities in Synthesis

G start Synthesis of This compound product Desired Product start->product impurity1 Di-isopropylated Byproduct start->impurity1 Over-alkylation impurity2 Unreacted Starting Material (N-Boc-3-aminopropanal) start->impurity2 Incomplete Reaction impurity3 Unreacted Precursor (N-Boc-1,3-diaminopropane) start->impurity3 If used as starting material

Caption: Potential impurities from the synthesis process.

Technical Support Center: Purity Enhancement of tert-Butyl (3-(isopropylamino)propyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl (3-(isopropylamino)propyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this valuable synthetic intermediate. Below you will find frequently asked questions and detailed guides to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize tert-butyl (3-(isopropylamino)propyl)carbamate is complete, but I'm struggling to isolate the pure product. What are the likely impurities?

A1: The most common impurities are unreacted starting materials (N-isopropyl-1,3-propanediamine), the di-Boc protected byproduct (di-tert-butyl (3-(isopropylamino)propyl)dicarbamate), and residual reagents like di-tert-butyl dicarbonate (Boc₂O). The structural similarity of these compounds can make purification challenging.

Q2: I have a mixture of mono-Boc, di-Boc, and unreacted diamine. How can I efficiently separate these components?

A2: An acid-base extraction is a highly effective method for separating these components based on their differing basicity.[1] The mono-Boc product and the unreacted diamine both have a free basic amine and will be protonated in acidic conditions, moving them to the aqueous layer. The di-Boc byproduct, lacking a basic amine, will remain in the organic layer. Subsequent basification of the aqueous layer allows for the extraction of the desired mono-Boc product.

Q3: Is column chromatography a suitable method for purifying tert-butyl (3-(isopropylamino)propyl)carbamate?

A3: Yes, column chromatography on silica gel is a viable purification technique.[1][2] However, careful selection of the eluent system is crucial to achieve good separation due to the potential for similar polarities among the product and impurities. A gradient elution, for example with ethyl acetate and hexanes, can be effective.

Q4: My final product is an oil instead of a solid, making it difficult to handle and assess purity. What can I do?

A4: Boc-protected amines can sometimes be obtained as oils, which may be due to residual solvents or minor impurities.[3][4] To induce solidification, you can try trituration with a non-polar solvent like hexane or pentane. If the product is sufficiently pure, cooling to a low temperature may also promote crystallization. In some cases, dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent can precipitate the solid product.

Q5: How can I minimize the formation of the di-Boc protected byproduct during the synthesis?

A5: To favor mono-protection, you can slowly add a slight excess of the diamine to a solution of di-tert-butyl dicarbonate. Alternatively, a common strategy is to use one equivalent of an acid, like hydrochloric acid (HCl), to protonate one of the amine groups of the diamine, rendering it less reactive towards Boc₂O.[1][5][6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-Boc Product
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction has been stirred for an adequate duration and at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[7]
Suboptimal Stoichiometry Carefully control the molar ratio of reactants. Using a slight excess of the diamine can favor mono-protection.
Formation of Di-Boc Byproduct Employ a strategy to selectively protect one amine group. This can be achieved by the slow addition of the diamine to the Boc-anhydride or by in-situ formation of the mono-hydrochloride salt of the diamine before adding the protecting group.[1][6]
Problem 2: Difficulty in Removing Unreacted N-isopropyl-1,3-propanediamine
Possible Cause Suggested Solution
Similar Polarity The unreacted diamine can be difficult to separate from the mono-Boc product by chromatography alone.
Inefficient Extraction Perform a thorough acid-base extraction. By washing the organic layer with an acidic solution (e.g., 1M HCl), the unreacted diamine will be protonated and move to the aqueous phase.[1]
Problem 3: Presence of Di-Boc Byproduct in the Final Product
Possible Cause Suggested Solution
Excess Boc₂O Use a carefully controlled amount of di-tert-butyl dicarbonate, or preferably, add the diamine to the Boc₂O solution to maintain an excess of the amine throughout the reaction.
Ineffective Purification Utilize acid-base extraction to separate the neutral di-Boc byproduct from the basic mono-Boc product and unreacted diamine. The di-Boc species will remain in the organic layer during an acid wash.[1] Alternatively, optimize your column chromatography conditions, possibly using a shallower gradient, to improve separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the mono-Boc product from the di-Boc byproduct and unreacted diamine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The unreacted diamine and the desired mono-Boc product will be protonated and move into the aqueous layer. The di-Boc byproduct will remain in the organic layer. Repeat the acidic wash to ensure complete separation.

  • Separation of Di-Boc: The organic layer containing the di-Boc byproduct can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to isolate this impurity if desired.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2M NaOH (aq), until the pH is basic (pH > 10).

  • Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified tert-butyl (3-(isopropylamino)propyl)carbamate.

Protocol 2: Purification by Column Chromatography

This is an alternative or subsequent purification step to achieve high purity.

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A common mobile phase is a gradient of ethyl acetate in hexanes. The optimal gradient will depend on the specific impurities present.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Begin elution with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Method Advantages Disadvantages Typical Purity Achieved
Acid-Base Extraction Excellent for bulk separation of mono-Boc, di-Boc, and diamine. Scalable.May not remove other neutral, non-basic impurities.>95%
Column Chromatography Can achieve very high purity by separating compounds with small polarity differences.Can be time-consuming and require significant solvent volumes. The product may be sensitive to the acidic nature of silica gel.>98%
Recrystallization/Trituration Effective for obtaining a crystalline solid product. Can remove minor impurities.Product may be an oil, making this method unsuitable. Requires finding an appropriate solvent system.>99% (if successful)

Visualizations

experimental_workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_layer1 Organic Layer (Di-Boc Byproduct) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Mono-Boc + Diamine) separate_layers1->aqueous_layer1 basify Basify with 2M NaOH (aq) to pH > 10 aqueous_layer1->basify extract Extract with Organic Solvent basify->extract separate_layers2 Separate Layers extract->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Purified Mono-Boc Product) separate_layers2->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Pure tert-butyl (3-(isopropylamino)propyl)carbamate dry_concentrate->final_product column_chrom Optional: Column Chromatography dry_concentrate->column_chrom column_chrom->final_product

Caption: Workflow for purification via acid-base extraction.

troubleshooting_guide start Low Purity of Final Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities diamine_present Unreacted Diamine Present check_impurities->diamine_present Diamine Detected diboc_present Di-Boc Byproduct Present check_impurities->diboc_present Di-Boc Detected other_impurities Other Impurities check_impurities->other_impurities Other Spots on TLC solution_diamine Perform Acid-Base Extraction diamine_present->solution_diamine solution_diboc Optimize Reaction Stoichiometry Perform Acid-Base Extraction diboc_present->solution_diboc solution_other Perform Column Chromatography other_impurities->solution_other

Caption: Troubleshooting decision tree for purity issues.

References

stability issues of 1-(Boc-amino)-3-(isopropylamino)propane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 1-(Boc-amino)-3-(isopropylamino)propane

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly under acidic conditions commonly used for the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability issue with this compound under acidic conditions?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group designed for facile removal under acidic conditions.[1][2][3] Therefore, the primary "stability issue" is the intended cleavage of the Boc group to yield the free primary amine, 1-amino-3-(isopropylamino)propane. This process is known as deprotection. The resulting carbamates are generally stable in alkaline conditions but labile in even mildly acidic environments.

Q2: What is the chemical mechanism of Boc group cleavage in an acidic medium?

A2: The deprotection of a Boc-protected amine is a carbamate hydrolysis that proceeds via a well-established mechanism.[4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[4]

  • Carbocation Formation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free primary amine.[4]

  • Protonation of Amine: Under the acidic conditions, the newly formed free amines will be protonated to form their corresponding ammonium salts (e.g., trifluoroacetate or hydrochloride salts).[4]

Q3: What are the primary byproducts to be aware of during acidic deprotection?

A3: The main byproduct of concern is the reactive tert-butyl cation generated during the cleavage of the Boc group.[5] This carbocation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or alkylate other nucleophilic sites on the substrate or in the reaction mixture, leading to undesired impurities.[4][5] For molecules with sensitive functional groups, this can be a significant issue.

Q4: What are "scavengers" and when should they be used?

A4: Scavengers are reagents added to the deprotection reaction to trap the electrophilic tert-butyl cation.[6] By reacting with the carbocation, scavengers prevent it from causing side reactions like alkylating nucleophilic residues on your molecule of interest.[3][5] Common scavengers include triisopropylsilane (TIS) and anisole. Their use is highly recommended when working with substrates that contain electron-rich or sensitive functional groups.[5]

Q5: Which acids are typically used for Boc deprotection, and how do they compare?

A5: The most common reagents are strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6][7]

  • TFA: Often used in a 20-50% solution in dichloromethane (DCM). It is highly effective but corrosive and can sometimes lead to trifluoroacetylation side products.[6][8]

  • HCl: Typically used as a 4M solution in an organic solvent like dioxane or ethyl acetate. It is a strong alternative and yields the hydrochloride salt of the amine.[6][9] The choice of acid and solvent should be optimized based on the specific substrate's stability and solubility.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the acidic treatment of this compound.

Issue 1: Incomplete or Slow Deprotection Reaction

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or consider using a stronger acid system like 4M HCl in dioxane.[10] The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[11][12]

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical method like TLC, HPLC, or LC-MS.[6] Most deprotections are effective at room temperature, but gentle warming can be considered for sluggish reactions, though this may increase the risk of side reactions.[6]

  • Possible Cause: Poor solubility of the starting material.

    • Solution: Ensure the Boc-protected amine is fully dissolved in the chosen solvent system. If necessary, explore alternative anhydrous solvents that are compatible with the acidic reagent.

Issue 2: Formation of Unexpected Side Products

  • Possible Cause: Alkylation by the tert-butyl cation.

    • Solution: Add a scavenger like triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[5][13]

  • Possible Cause: Degradation of other acid-sensitive functional groups on the molecule.

    • Solution: Use milder deprotection conditions. This could involve lowering the reaction temperature, reducing the acid concentration, or using a less harsh acidic reagent.[14] For highly sensitive substrates, non-acidic deprotection methods, such as thermolytic cleavage, could be explored.[15]

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause: The product is isolated as a salt (trifluoroacetate or hydrochloride), which may have different solubility properties.

    • Solution: After removing the solvent and excess acid under reduced pressure, the resulting ammonium salt can be used directly in the next step. To obtain the free amine, a basic workup is required. This involves dissolving the residue in an organic solvent and washing with a mild base like saturated sodium bicarbonate solution.[8][16]

  • Possible Cause: Residual acid interfering with subsequent steps.

    • Solution: To ensure complete removal of TFA, perform co-evaporation with a solvent like toluene after the initial concentration step.[13][17]

Data Presentation

Table 1: Representative Conditions for Acidic Deprotection of Boc-Protected Amines

Disclaimer: The following data is illustrative for Boc-protected amines in general. Optimal conditions for this compound may vary and should be determined experimentally.

Acidic ReagentSolventConcentrationTemperatureTypical TimeOutcome
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)Room Temp5 min - 2 hEffective deprotection; may be too harsh for some substrates.[9]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-25% (v/v)Room Temp1 - 4 hMilder conditions, suitable for more sensitive substrates.[8][18]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp1 - 4 hCommon alternative to TFA, yields hydrochloride salt.[6][9]
Oxalyl ChlorideMethanolN/ARoom Temp1 - 4 hA mild alternative for substrates with acid-labile groups.[19]
p-Toluenesulfonic Acid (pTSA)Deep Eutectic SolventN/ARoom TempShortA "green" and efficient alternative to traditional strong acids.[20]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by HPLC

This protocol provides a general method for monitoring the reaction progress and assessing the purity of the final product.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[16]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]

    • Mobile Phase A: Water with 0.1% TFA.[16]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[16]

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV at 210-220 nm.[16]

    • Injection Volume: 10 µL.[16]

  • Sample Preparation:

    • Reaction Monitoring: At various time points, withdraw a small aliquot from the reaction, quench it (e.g., by diluting in a neutralizing buffer), dilute further with the initial mobile phase, and inject.[16]

    • Final Product Analysis: Dissolve approximately 1 mg of the final product in 1 mL of the initial mobile phase composition.[16]

  • Expected Results: The deprotected product, 1-amino-3-(isopropylamino)propane, is significantly more polar than the Boc-protected starting material. Therefore, it will have a much shorter retention time on the reverse-phase column. Complete deprotection is indicated by the disappearance of the starting material peak.[16]

Protocol 2: Confirmation of Boc Deprotection by ¹H NMR Spectroscopy

This protocol is used to confirm the structure of the final product.

  • Materials:

    • Deprotected product (as a salt or free amine).

    • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆, chosen based on product solubility).

    • NMR tube.[21]

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the chosen deuterated solvent.[21]

    • Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[21]

    • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction).[22]

  • Expected Results: The most definitive evidence of complete Boc group removal is the complete disappearance of the characteristic sharp singlet peak corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm in the ¹H NMR spectrum.[22]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Boc Deprotection start Issue Observed During Acidic Treatment incomplete Incomplete or Slow Deprotection start->incomplete Check Purity/ Conversion side_products Side Product Formation start->side_products Check Purity/ Byproducts cause_acid Cause: Insufficient Acid/Time incomplete->cause_acid cause_alkylation Cause: t-Butyl Cation Alkylation side_products->cause_alkylation solution_acid Solution: - Increase Acid Conc./Time - Use Stronger Acid System - Monitor Reaction Closely cause_acid->solution_acid solution_scavenger Solution: - Add Scavenger (e.g., TIS) - Use Milder Conditions cause_alkylation->solution_scavenger analysis Re-analyze by HPLC/NMR solution_acid->analysis solution_scavenger->analysis

Caption: Troubleshooting workflow for common Boc deprotection issues.

Caption: Acid-catalyzed degradation (deprotection) pathway.

References

preventing di-substitution in reactions with 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Boc-amino)-3-(isopropylamino)propane. The focus is on preventing di-substitution to ensure the selective functionalization of the secondary isopropylamino group.

Frequently Asked Questions (FAQs)

Q1: I am observing significant di-substitution on this compound during an acylation reaction. What are the likely causes and how can I prevent this?

A1: Di-substitution during acylation occurs when the acylating agent reacts with both the secondary isopropylamino group and the primary Boc-protected amino group. While the Boc group provides electronic protection and steric hindrance, aggressive reaction conditions can lead to its removal or reaction at the nitrogen of the carbamate.

Common Causes:

  • Excess Acylating Agent: Using more than one equivalent of the acylating agent can drive the reaction towards di-substitution.

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the second acylation or lead to the degradation of the Boc-group.

  • Highly Reactive Acylating Agent: Reagents like acyl chlorides are highly reactive and may not offer good selectivity.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent relative to the diamine.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic secondary amine.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration of the acylating agent, which favors mono-acylation.[1]

  • Choice of Acylating Agent: Consider using a less reactive acylating agent, such as an anhydride or an activated ester, to improve selectivity.

Q2: How can I achieve selective mono-alkylation of this compound without forming the di-alkylated product?

A2: Mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. For this compound, the target is the alkylation of the secondary amine.

Recommended Method: Reductive Amination Reductive amination is a highly effective method for controlled mono-alkylation.[2] This two-step, one-pot process involves the formation of an iminium ion from the secondary amine and an aldehyde or ketone, followed by reduction with a mild reducing agent.[3]

Key Advantages:

  • High Selectivity: The reaction conditions are mild and highly selective for the desired mono-alkylation.

  • Control over Reactants: By using a controlled amount of the aldehyde or ketone, the extent of alkylation can be precisely managed.

  • Mild Reducing Agents: Reagents like sodium triacetoxyborohydride (STAB) are mild enough not to reduce the carbonyl starting material.[2]

Q3: My reaction is still producing a mixture of mono- and di-substituted products. How can I effectively separate the desired mono-substituted product?

A3: If di-substitution cannot be completely avoided, purification is necessary. The different polarity and basicity of the mono- and di-substituted products, along with the unreacted starting material, allow for separation by column chromatography.

Purification Strategy:

  • Column Chromatography: Use a silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The less polar di-substituted product will typically elute first, followed by the more polar mono-substituted product, and finally the highly polar starting material.

  • Acid-Base Extraction: In some cases, the basicity difference between the mono- and di-substituted products can be exploited for separation through a series of aqueous acid and base washes.

Troubleshooting Workflow

If you are experiencing issues with di-substitution, follow this logical workflow to diagnose and resolve the problem.

G start Di-substitution Observed check_reaction_type Reaction Type? start->check_reaction_type acylation Acylation check_reaction_type->acylation Acylation alkylation Alkylation check_reaction_type->alkylation Alkylation check_stoichiometry Check Stoichiometry of Acylating Agent acylation->check_stoichiometry consider_reductive_amination Consider Reductive Amination alkylation->consider_reductive_amination adjust_stoichiometry Use 1.0-1.1 eq. of Acylating Agent check_stoichiometry->adjust_stoichiometry > 1.1 eq. check_temp Check Reaction Temperature check_stoichiometry->check_temp 1.0-1.1 eq. adjust_stoichiometry->check_temp lower_temp Lower Temperature (e.g., 0 °C) check_temp->lower_temp Too High check_addition Check Addition Method check_temp->check_addition Optimal lower_temp->check_addition slow_addition Use Slow/Dropwise Addition check_addition->slow_addition Too Fast purify Purify via Column Chromatography check_addition->purify Slow slow_addition->purify consider_reductive_amination->purify No use_reductive_amination Switch to Reductive Amination Protocol consider_reductive_amination->use_reductive_amination Yes use_reductive_amination->purify

Caption: A troubleshooting workflow for addressing di-substitution issues.

Experimental Protocols

Protocol 1: Selective Mono-Acylation with Acyl Chloride

This protocol details the selective acylation of the secondary amine in this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred diamine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This protocol describes the selective alkylation of the secondary amine using an aldehyde.[2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde) (1.0 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the aldehyde (1.0 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Reaction Pathways and Data

The following diagram illustrates the desired mono-substitution pathway versus the undesired di-substitution pathway.

ReactionPathways start This compound mono_product Desired Mono-acylated Product start->mono_product Controlled Conditions di_product Undesired Di-acylated Product start->di_product Harsh Conditions reagent + R-COCl (Acyl Chloride) mono_product->di_product Further Reaction side_reaction + R-COCl

Caption: Reaction pathways for mono- and di-substitution.

Quantitative Data Summary

The following table summarizes representative yields for mono-acylation and mono-alkylation under different conditions. These are illustrative values based on general principles for similar substrates.

Reaction TypeReagent (eq.)SolventTemperature (°C)Time (h)Mono-substituted Yield (%)Di-substituted Yield (%)
Acylation Benzoyl Chloride (1.1)DCM0 to RT4~85<10
Acylation Benzoyl Chloride (2.0)DCMRT4~30~60
Acylation Acetic Anhydride (1.2)DCMRT6~75<15
Reductive Amination Benzaldehyde (1.0), STAB (1.5)DCERT16>90Not Detected

This data highlights that controlling stoichiometry and reaction conditions is critical for achieving high yields of the mono-substituted product in acylation, while reductive amination offers a more robust method for selective mono-alkylation.

References

optimization of reaction time and temperature for 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction time and temperature in the synthesis of 1-(Boc-amino)-3-(isopropylamino)propane.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process:

  • Selective mono-Boc protection of 1,3-diaminopropane: This step is crucial to ensure that only one of the amino groups is protected, allowing for subsequent functionalization of the other.

  • Reductive amination: The resulting N-Boc-1,3-propanediamine is then reacted with acetone in the presence of a reducing agent to introduce the isopropyl group.

Step 1: Synthesis of N-Boc-1,3-propanediamine

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminopropane (10.0 g, 135 mmol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 5.9 g, 27 mmol) in dichloromethane (50 mL) to the cooled solution over 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the desired amount of time (e.g., 3-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (3 x 75 mL), water (2 x 75 mL), and brine (75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1,3-propanediamine. The product is often an oil and can be purified by column chromatography if necessary.[1]

Step 2: Synthesis of this compound via Reductive Amination

Materials:

  • N-Boc-1,3-propanediamine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-1,3-propanediamine (1.0 eq.) and acetone (1.2 eq.) in DCM or DCE.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Mono-Boc Protection of 1,3-Diaminopropane

EntryTemperature (°C)Reaction Time (h)Yield of Mono-Boc Product (%)Yield of Di-Boc Byproduct (%)
103755
2018828
3Room Temp (20-25)38015
4Room Temp (20-25)187025
54036530

Table 2: Optimization of Reductive Amination

EntryReducing AgentTemperature (°C)Reaction Time (h)Yield of this compound (%)Key Observations
1NaBH(OAc)₃Room Temp485Clean reaction, easy workup.
2NaBH(OAc)₃Room Temp1290Complete conversion.
3NaBH₄0 to Room Temp675Imine formation needs to be complete before adding NaBH₄ to avoid reduction of acetone.
4NaCNBH₃Room Temp888Requires careful handling due to cyanide.
5NaBH(OAc)₃40280Faster reaction but potential for side products.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Reductive Amination start1 1,3-Diaminopropane + (Boc)₂O in DCM reaction1 Stir at 0°C to RT (3-18h) start1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-Boc-1,3-propanediamine purification1->product1 start2 N-Boc-1,3-propanediamine + Acetone + STAB in DCM product1->start2 Intermediate reaction2 Stir at RT (4-12h) start2->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_boc Mono-Boc Protection Issues cluster_ra Reductive Amination Issues cluster_solutions Potential Solutions issue Identify Issue low_mono_yield Low Yield of Mono-Boc Product issue->low_mono_yield high_di_boc High Amount of Di-Boc Byproduct issue->high_di_boc incomplete_reaction_boc Incomplete Reaction issue->incomplete_reaction_boc low_ra_yield Low Yield of Final Product issue->low_ra_yield side_products_ra Formation of Side Products issue->side_products_ra boc_deprotection Boc Deprotection issue->boc_deprotection sol_temp_time_boc Optimize Temperature and Time (Lower temp, shorter time) low_mono_yield->sol_temp_time_boc sol_monitoring Monitor Reaction by TLC low_mono_yield->sol_monitoring high_di_boc->sol_temp_time_boc sol_stoichiometry Adjust Stoichiometry (Control (Boc)₂O amount) high_di_boc->sol_stoichiometry incomplete_reaction_boc->sol_temp_time_boc incomplete_reaction_boc->sol_monitoring low_ra_yield->sol_monitoring sol_reducing_agent Choose Appropriate Reducing Agent low_ra_yield->sol_reducing_agent side_products_ra->sol_reducing_agent sol_purification Optimize Purification side_products_ra->sol_purification sol_ph_control Maintain Neutral/Basic pH boc_deprotection->sol_ph_control

Caption: Troubleshooting decision tree for the synthesis.

Troubleshooting Guide and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving selective mono-Boc protection of 1,3-diaminopropane?

A1: The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is the most critical parameter. Using a significant excess of (Boc)₂O will lead to the formation of the di-protected byproduct. It is recommended to use a slight excess or a sub-stoichiometric amount of (Boc)₂O relative to the diamine to favor mono-protection.

Q2: How does temperature affect the mono-Boc protection step?

A2: Lower temperatures (e.g., 0 °C) generally favor selective mono-protection by slowing down the reaction rate and reducing the likelihood of the second amino group reacting.[1] Higher temperatures can increase the reaction rate but also tend to increase the formation of the di-Boc byproduct.

Q3: What is the optimal reaction time for the mono-Boc protection?

A3: The optimal reaction time depends on the temperature and the desired balance between yield and selectivity. At 0 °C, a longer reaction time (e.g., 18 hours) may be required for a good yield.[1] At room temperature, the reaction may proceed faster, but the risk of di-protection increases with time. It is highly recommended to monitor the reaction progress by TLC to determine the optimal stopping point.

Q4: Which reducing agent is best for the reductive amination step?

A4: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is mild and selective for imines over carbonyls. This allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent can be mixed together. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting ketone (acetone), so the imine must be formed first before its addition. Sodium cyanoborohydride (NaCNBH₃) is also effective but is toxic and requires careful handling.

Q5: Can the Boc group be cleaved during the reductive amination?

A5: The Boc protecting group is generally stable under the neutral or slightly basic conditions of reductive amination with STAB. However, if acidic conditions are employed, for example, to catalyze imine formation, there is a risk of Boc deprotection. It is important to control the pH of the reaction mixture.

Troubleshooting Specific Issues

Issue 1: Low yield of N-Boc-1,3-propanediamine.

  • Possible Cause A: Incomplete reaction.

    • Solution: Increase the reaction time and continue to monitor by TLC. If the reaction has stalled, consider allowing it to warm to room temperature for a period.

  • Possible Cause B: Loss of product during workup.

    • Solution: N-Boc-1,3-propanediamine has some water solubility. Ensure thorough extraction with an organic solvent like DCM or ethyl acetate. Minimize the volume of aqueous washes if possible.

Issue 2: High percentage of di-Boc byproduct in the first step.

  • Possible Cause A: Excess (Boc)₂O was used.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 equivalent of (Boc)₂O, or even slightly less, relative to the diamine.

  • Possible Cause B: Reaction temperature was too high or reaction time was too long.

    • Solution: Perform the reaction at 0 °C and monitor closely by TLC. Stop the reaction as soon as the starting diamine is consumed to a satisfactory level, even if some mono-Boc product can still react further.

Issue 3: Low yield of this compound in the second step.

  • Possible Cause A: Inefficient imine formation.

    • Solution: Ensure the acetone and N-Boc-1,3-propanediamine are of good quality. A small amount of a mild acid catalyst (e.g., acetic acid) can be added to promote imine formation, but be cautious of Boc deprotection. The use of a drying agent like magnesium sulfate can also help drive the equilibrium towards the imine.

  • Possible Cause B: Inactive reducing agent.

    • Solution: Use a fresh bottle of the reducing agent, especially for moisture-sensitive reagents like STAB.

Issue 4: Presence of unreacted N-Boc-1,3-propanediamine after reductive amination.

  • Possible Cause A: Insufficient reducing agent or reaction time.

    • Solution: Increase the equivalents of the reducing agent (e.g., to 1.5-2.0 eq.) and/or prolong the reaction time. Monitor by TLC until the starting amine is consumed.

  • Possible Cause B: Hydrolysis of the imine intermediate.

    • Solution: Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents.

Issue 5: Difficulty in purifying the final product.

  • Possible Cause A: Similar polarity of the product and byproducts.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing of the amine product on the silica gel) can improve separation.

  • Possible Cause B: Product is an oil and difficult to handle.

    • Solution: If the product is an oil, ensure complete removal of the solvent under high vacuum. Co-evaporation with a solvent like toluene can sometimes help remove residual solvents.

References

removing unreacted 1-(Boc-amino)-3-(isopropylamino)propane from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Boc-protected compounds, specifically addressing the removal of unreacted 1-(Boc-amino)-3-(isopropylamino)propane from a reaction product.

Troubleshooting Guides

Problem: Difficulty in removing unreacted this compound from the desired product.

This is a common issue arising from the similar physical and chemical properties of the starting material and the product. The following troubleshooting steps can be taken:

  • Assess Reaction Completion: Before proceeding with purification, it is crucial to determine if the reaction has gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is a recommended first step.[1] If the starting material is still present, consider extending the reaction time or adjusting the reaction conditions.

  • Employ Acid-Base Extraction: This technique is a powerful method for separating basic compounds like amines from neutral or acidic compounds.[2] By manipulating the pH of the aqueous phase, the solubility of the unreacted diamine and the mono-Boc-protected product can be altered, allowing for their separation from non-basic impurities.

  • Optimize Column Chromatography: While challenging due to potentially similar polarities, column chromatography on silica gel can be an effective purification method.[2] Experiment with different solvent systems to achieve optimal separation. Using basic alumina as the stationary phase is another option to consider.[2]

  • Consider Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.[3][4] This method relies on the differential solubility of the product and impurities in a given solvent system.

Frequently Asked Questions (FAQs)

Q1: How can I effectively use acid-base extraction to remove unreacted this compound?

Acid-base extraction is a cornerstone for purifying Boc-protected amines.[2] The unreacted diamine and the desired mono-Boc product both contain a free basic amine group.

Experimental Protocol: Acid-Base Extraction

  • Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The unreacted diamine and the mono-Boc-protected product will be protonated and move into the aqueous layer, while neutral byproducts (like a di-Boc protected product) will remain in the organic layer.[2]

  • Separation of Byproducts: Separate the aqueous layer. The organic layer containing neutral byproducts can be washed, dried, and concentrated to isolate those compounds if needed.

  • Basification: Basify the acidic aqueous layer to a pH > 12 using a base like NaOH.[2] This will deprotonate the desired mono-protected product and the unreacted diamine.

  • Extraction of Product and Starting Material: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane).[2] The desired product and the unreacted starting material will now be in the organic layer.

  • Final Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. At this stage, the primary impurity should be the unreacted starting material, which can often be removed by subsequent purification methods like column chromatography with a higher success rate.

Q2: What are the key considerations for purifying my Boc-protected product using column chromatography?

Column chromatography is a viable option, but the similar polarity of the product and unreacted starting material can make separation challenging.[2]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is commonly used.[2] However, if the compounds are acid-sensitive, basic alumina can be a better choice.[2]

  • Solvent System (Eluent): Careful selection of the eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common solvent system for amines is a mixture of dichloromethane and methanol.[5] The optimal ratio will need to be determined empirically, often guided by TLC analysis.

  • Monitoring: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Caution with Acid: Be mindful that the Boc group can be labile to acidic conditions.[2] Avoid using highly acidic solvent systems if possible.

Q3: Can I use crystallization to purify my product?

Crystallization is an excellent method for obtaining high-purity solid compounds.[3][4] Many Boc-protected amino acids are crystalline solids.[3][4]

Experimental Protocol: Crystallization

  • Oiling Out: After initial workup, the crude product is often obtained as an oil.[3][4]

  • Seeding: If a small amount of pure product is available, adding a seed crystal to the oil can initiate crystallization.[3][4]

  • Pulping/Trituration: Add a non-polar solvent (a "weak polar solvent") in which the product has low solubility but the impurities are more soluble.[3][4] Stirring or sonicating this slurry (pulping or trituration) can induce crystallization of the desired product.

  • Isolation: The solid product can then be collected by filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum.[3][4]

Data Presentation

Purification MethodAdvantagesDisadvantagesKey Experimental Considerations
Acid-Base Extraction - Excellent for removing non-basic impurities.[2]- Scalable.- Does not separate compounds with similar basicity (e.g., mono-Boc product and unreacted diamine).[2]- Requires careful control of pH.- Involves multiple extraction steps.
Column Chromatography - Can separate compounds with very similar properties.[2]- Applicable to a wide range of compounds.- Can be time-consuming and solvent-intensive.- Similar polarities can make separation difficult.[2]- Potential for product degradation on acidic silica gel.[2]- Requires careful selection of stationary and mobile phases.- Monitoring of fractions is essential.
Crystallization - Can yield very high purity product.[3][4]- Relatively simple and inexpensive.- Only applicable to solid compounds.- Finding a suitable solvent system can be challenging.- May require seeding.[3][4]- Product must be a solid at room temperature.- Requires screening of various solvents.

Visualization

PurificationWorkflow start Crude Product (with unreacted diamine) acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the product a solid? chromatography Column Chromatography is_solid->chromatography No crystallization Attempt Crystallization is_solid->crystallization Yes acid_base->is_solid check_purity Check Purity (TLC/NMR) chromatography->check_purity crystallization->check_purity pure_product Pure Product check_purity->chromatography Impure check_purity->pure_product Purity OK

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Boc-amino)-3-(isopropylamino)propane. The following information is designed to assist in catalyst selection and address common issues encountered during chemical reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: The most common catalytic reactions involving this compound focus on the functionalization of the secondary isopropylamino group. These include:

  • Reductive Amination: Reaction of the secondary amine with aldehydes or ketones in the presence of a reducing agent to form a tertiary amine.

  • Alkylation: Introduction of an alkyl group onto the secondary amine, typically using an alkyl halide or other electrophilic alkylating agent.

  • Acylation: Introduction of an acyl group to the secondary amine using an acyl halide or anhydride to form an amide.

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine under acidic conditions to liberate the free amine for further functionalization.

Q2: How can I selectively react with the secondary amine without affecting the Boc-protected primary amine?

A2: The Boc protecting group is generally stable under neutral to basic conditions, which are often employed for reactions at the secondary amine.[1] To ensure selectivity:

  • For Reductive Amination: Standard catalysts like those based on iridium or copper, along with reducing agents such as sodium triacetoxyborohydride (STAB), are effective for reacting with the secondary amine while leaving the Boc group intact.

  • For Alkylation and Acylation: These reactions are typically performed under basic or neutral conditions, which do not cleave the Boc group. The choice of a non-acidic catalyst and reaction conditions is crucial.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • Di-Boc Formation: During the synthesis of the starting material, the use of excess di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of a di-Boc protected diamine.

  • Over-alkylation: In alkylation reactions, there is a possibility of forming a quaternary ammonium salt if the reaction conditions are too harsh or if an excess of the alkylating agent is used.

  • Boc Deprotection: Unintentional removal of the Boc group can occur if the reaction conditions are acidic. It is important to use catalysts and reagents that are compatible with the acid-labile nature of the Boc group.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the masses of the products and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the extent of the reaction and the structure of the products.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination
Potential Cause Troubleshooting Suggestion Relevant Catalyst/Reagent Information
Inefficient Catalyst Consider screening different catalysts. Iridium-based catalysts are often highly effective for reductive amination.[2] Copper catalysts can also be a cost-effective alternative.Iridium picolinamide catalysts (e.g., Ir-PA1, Ir-PA2) have shown broad substrate adaptability and high activity.[2] Simple copper salts like Cu(OAc)₂ can also catalyze reductive amination with molecular hydrogen.
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination. Other borohydrides can also be used.STAB is often preferred as it is less basic and less prone to reducing the carbonyl starting material.
Incomplete Imine Formation Ensure the conditions for imine formation are optimal. This step is often favored under mildly acidic conditions or with the use of a dehydrating agent.While the overall reaction should not be strongly acidic to protect the Boc group, a catalytic amount of a mild acid can sometimes facilitate imine formation.
Byproduct Formation If alcohol from the reduction of the carbonyl starting material is a significant byproduct, consider changing the solvent or increasing the equivalents of the amine.[2]---
Issue 2: Poor Selectivity in Alkylation/Acylation
Potential Cause Troubleshooting Suggestion Relevant Catalyst/Reagent Information
Reaction at the Boc-protected Amine This is unlikely under standard conditions but could occur if the Boc group is partially cleaved. Ensure the reaction is run under strictly non-acidic conditions.Use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge any acid generated.
Formation of Quaternary Ammonium Salt Use a stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop it once the desired product is formed.---
Catalyst-Induced Side Reactions If using a catalyst, ensure it is compatible with both the starting material and the desired product.For challenging alkylations, photoredox catalysis with silyl thiols as reversible hydrogen atom transfer (HAT) catalysts has been shown to be effective for the selective functionalization of complex amines.[3]

Experimental Protocols

General Protocol for Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)).

  • Catalyst Addition (if applicable): Add the chosen catalyst (e.g., Ir catalyst, 0.01-1 mol%).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Catalyst and Reducing Agent Selection for Reductive Amination

CatalystReducing AgentTypical SolventsKey AdvantagesPotential Issues
Iridium Complexes (e.g., Ir-PA1)[2]Formic Acid/Ammonium FormateVariousHigh activity and diastereoselectivity, mild conditions.Catalyst cost.
Copper (II) AcetateMolecular HydrogenTolueneEnvironmentally friendly, cost-effective.Requires handling of hydrogen gas.
None (Borohydride-mediated)Sodium TriacetoxyborohydrideDCM, DCE, THFMild, selective for imine reduction.Stoichiometric use of reducing agent.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation (Optional Catalyst) Aldehyde->Imine_Formation Amine 1-(Boc-amino)-3- (isopropylamino)propane Amine->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Tertiary_Amine Tertiary Amine Product Reduction->Tertiary_Amine Purification Purification (Chromatography) Tertiary_Amine->Purification

Caption: Workflow for Reductive Amination.

Catalyst_Selection_Logic Start Select Reaction Type Reductive_Amination Reductive Amination Start->Reductive_Amination Alkylation Alkylation Start->Alkylation Acylation Acylation Start->Acylation Deprotection Boc Deprotection Start->Deprotection Catalyst_RA Choose Catalyst Reductive_Amination->Catalyst_RA Conditions_AA Select Conditions Alkylation->Conditions_AA Acylation->Conditions_AA Acid_Deprotection Acidic Conditions (e.g., TFA, HCl) Deprotection->Acid_Deprotection Ir_Catalyst Iridium Catalyst (High Activity) Catalyst_RA->Ir_Catalyst High performance needed Cu_Catalyst Copper Catalyst (Cost-Effective) Catalyst_RA->Cu_Catalyst Cost is a factor No_Catalyst Borohydride Only (Mild Conditions) Catalyst_RA->No_Catalyst Simplicity desired Basic_Conditions Basic Conditions (e.g., K2CO3, TEA) Conditions_AA->Basic_Conditions Standard Substrates Photoredox Photoredox Catalysis (For complex substrates) Conditions_AA->Photoredox Challenging Substrates

Caption: Catalyst Selection Decision Tree.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 1-(Boc-amino)-3-(isopropylamino)propane and a Comparison with Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and organic synthesis, the precise characterization of molecules is paramount. The tert-butyloxycarbonyl (Boc) group is a fundamental tool for protecting amine functionalities, valued for its stability and straightforward removal under mild acidic conditions.[1] Verifying the successful installation of the Boc group is a critical checkpoint in a synthetic sequence, and 1H NMR spectroscopy is the most definitive method for this purpose.[1]

This guide provides a detailed analysis of the expected 1H NMR spectrum of 1-(Boc-amino)-3-(isopropylamino)propane. It also compares the spectral characteristics of the Boc protecting group against two common alternatives, Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), offering researchers a comprehensive reference for structural verification.

Predicted 1H NMR Spectrum of this compound

The following table outlines the predicted 1H NMR signals for this compound. Chemical shifts (δ) are estimated based on typical values for similar structural motifs and are referenced against tetramethylsilane (TMS) at 0 ppm. The spectrum is assumed to be recorded in deuterated chloroform (CDCl₃).

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
(CH₃)₃C- (a)~ 1.44Singlet9H-The sharp singlet in a relatively uncrowded region is the hallmark of the Boc group, confirming successful protection.[1]
-NH-Boc (b)~ 5.0 - 5.5Broad Singlet1H-Chemical shift is variable and dependent on solvent and concentration. May exchange with D₂O.
-CH₂-NHBoc (c)~ 3.15Triplet (or Multiplet)2H~ 6-7Deshielded by the adjacent electron-withdrawing carbamate group.[1]
-CH₂-CH₂-CH₂- (d)~ 1.65Quintet (or Multiplet)2H~ 6-7Coupled to both adjacent methylene groups (c and e).
-CH₂-NH-isopropyl (e)~ 2.65Triplet2H~ 6-7Deshielded by the adjacent nitrogen atom.
-NH-isopropyl (f)~ 1.5 - 2.5Broad Singlet1H-Chemical shift is highly variable and often overlaps with other signals. May exchange with D₂O.
-CH(CH₃)₂ (g)~ 2.80Septet1H~ 6-7Split by the six equivalent methyl protons (h).
-CH(CH₃)₂ (h)~ 1.05Doublet6H~ 6-7The characteristic signal for an isopropyl group attached to a nitrogen.

Comparison of Amine Protecting Groups by 1H NMR

The choice of protecting group significantly alters the 1H NMR spectrum. Understanding these differences is key for identifying which protecting group is present in a molecule.[1]

Protecting GroupKey 1H NMR Signals (in CDCl₃)Advantages in 1H NMRDisadvantages in 1H NMR
Boc ~1.4-1.5 ppm (singlet, 9H) A sharp, intense, and easily identifiable singlet in an uncrowded spectral region, ideal for confirming protection.[1]The N-H signal can be very broad and its position is highly dependent on sample concentration and solvent.[1]
Cbz ~7.3-7.4 ppm (multiplet, 5H) , ~5.1 ppm (singlet, 2H) The aromatic and benzylic signals are well-defined and confirm the group's presence.Aromatic signals can overlap with other aromatic moieties within the molecule of interest.
Fmoc ~7.2-7.8 ppm (multiplet, 8H) , ~4.2-4.5 ppm (multiplet, 3H) Multiple distinct signals in the aromatic and downfield regions provide clear evidence of the group.The complex multiplet patterns can overlap with other signals, potentially complicating spectral analysis.

Experimental Protocol: Acquiring a 1H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample for 1H NMR analysis.

Objective: To acquire a high-quality 1H NMR spectrum for structural confirmation.

Materials:

  • Sample compound (5-25 mg for small molecules)[2]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[3]

  • 5 mm NMR tube (clean and dry)[4]

  • Pasteur pipette and glass wool

  • Small vial

  • NMR Spectrometer

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the purified, dry compound into a small, clean vial.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[2] The deuterated solvent is crucial as it is "invisible" in the 1H NMR spectrum and its deuterium signal is used by the spectrometer to stabilize the magnetic field (lock).[3]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any particulate matter, as suspended solids can severely degrade the quality (homogeneity) of the magnetic field, leading to broad and poorly resolved spectral lines.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Analysis: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, optimize the magnetic field homogeneity (shimming), and acquire the 1H NMR spectrum.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical steps involved in the analysis of a compound using 1H NMR spectroscopy.

Caption: A logical workflow for 1H NMR spectrum analysis.

By following this guide, researchers can confidently predict, acquire, and interpret the 1H NMR spectrum of this compound and effectively differentiate it from analogues containing other common amine protecting groups.

References

A Comparative Guide to the Synthesis of tert-Butyl (3-(Isopropylamino)propyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound tert-butyl (3-(isopropylamino)propyl)carbamate is a valuable bifunctional molecule in organic synthesis, often utilized as a building block in the development of more complex molecules, including pharmaceutical agents. Its structure incorporates a Boc-protected primary amine and a secondary isopropylamine, allowing for sequential and site-selective modifications. This guide provides a comparative analysis of three common synthetic routes to this target molecule, offering detailed experimental protocols, a quantitative comparison of the methods, and a visual representation of the synthetic workflows.

Comparison of Synthetic Routes

Three primary strategies for the synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate are outlined below:

  • Route 1: Reductive Amination. This one-pot reaction involves the formation of an imine intermediate from tert-butyl (3-aminopropyl)carbamate and acetone, which is subsequently reduced in situ to the desired secondary amine.

  • Route 2: Direct Alkylation. This method involves the direct reaction of the primary amine of tert-butyl (3-aminopropyl)carbamate with an isopropyl halide.

  • Route 3: Boc Protection of N-isopropyl-1,3-propanediamine. This approach involves the synthesis or acquisition of the pre-alkylated diamine, N-isopropyl-1,3-propanediamine, followed by the selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

The following table summarizes the key quantitative and qualitative aspects of each route to facilitate a direct comparison.

ParameterRoute 1: Reductive AminationRoute 2: Direct AlkylationRoute 3: Boc Protection of Diamine
Starting Materials tert-Butyl (3-aminopropyl)carbamate, Acetonetert-Butyl (3-aminopropyl)carbamate, Isopropyl halide (e.g., 2-bromopropane)N-isopropyl-1,3-propanediamine, Di-tert-butyl dicarbonate (Boc₂O)
Typical Yield High (typically >80%)Low to Moderate (highly variable, often <50%)High (typically >85%)
Selectivity High for mono-alkylationLow; risk of over-alkylation to tertiary amine and quaternary saltHigh for mono-Boc protection with controlled stoichiometry
Reaction Conditions Mild; one-potCan require elevated temperatures; potential for side reactionsMild; generally room temperature
Purification Standard chromatographic or crystallization methodsChallenging due to multiple productsStraightforward chromatographic purification
Atom Economy GoodPoor due to byproductsGood
Overall Suitability ExcellentPoor; generally not recommended for selective mono-alkylationExcellent

Experimental Protocols

Route 1: Reductive Amination of tert-Butyl (3-aminopropyl)carbamate

This protocol is based on general procedures for reductive amination.[1][2]

Materials:

  • tert-Butyl (3-aminopropyl)carbamate (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl (3-aminopropyl)carbamate in the chosen solvent, add acetone.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (3-(isopropylamino)propyl)carbamate.

Route 2: Direct Alkylation of tert-Butyl (3-aminopropyl)carbamate

This protocol is a general representation of a direct alkylation, which often suffers from low selectivity.[3][4]

Materials:

  • tert-Butyl (3-aminopropyl)carbamate (1.0 eq)

  • 2-Bromopropane (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (3-aminopropyl)carbamate in the chosen solvent and add the base.

  • Add 2-bromopropane dropwise to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 12-48 hours, monitoring for the formation of the desired product and over-alkylated byproducts.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the complex mixture of products by column chromatography, which may be challenging due to the similar polarities of the products.

Route 3: Boc Protection of N-isopropyl-1,3-propanediamine

This protocol is adapted from general procedures for the mono-Boc protection of diamines.

Materials:

  • N-isopropyl-1,3-propanediamine (3.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-isopropyl-1,3-propanediamine in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled diamine solution over 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-(isopropylamino)propyl)carbamate.

Synthesis Route Comparison Workflow

Synthesis_Comparison SM1 tert-Butyl (3-aminopropyl)carbamate Route1 Route 1: Reductive Amination SM1->Route1 Route2 Route 2: Direct Alkylation SM1->Route2 SM2 Acetone SM2->Route1 SM3 Isopropyl Halide SM3->Route2 SM4 N-isopropyl-1,3-propanediamine Route3 Route 3: Boc Protection SM4->Route3 SM5 Boc Anhydride SM5->Route3 Target tert-Butyl (3-(isopropylamino)propyl)carbamate Route1->Target High Yield High Selectivity Route2->Target Low Yield Byproduct Over-alkylation Products Route2->Byproduct Poor Selectivity Route3->Target High Yield High Selectivity

Caption: A flowchart comparing the three synthetic routes to tert-butyl (3-(isopropylamino)propyl)carbamate.

References

Shifting Focus: A Comparative Guide to the Biological Activity of Pentacyclic Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the biological activity of 1-(Boc-amino)-3-(isopropylamino)propane derivatives did not yield specific data on this compound series. Therefore, this guide pivots to a comprehensive analysis of a well-documented class of related compounds: novel amino and amido substituted pentacyclic benzimidazole derivatives, which have demonstrated significant antiproliferative activity.

This guide provides a comparative analysis of the in vitro antiproliferative activity of newly synthesized pentacyclic benzimidazole derivatives. The objective is to present the performance of these compounds against various human cancer cell lines, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and optimization of these promising anticancer agents.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of a series of amino and amido substituted pentacyclic benzimidazole derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound.

CompoundLinker and SubstitutionCell Line 1 (IC50 µM)Cell Line 2 (IC50 µM)Cell Line 3 (IC50 µM)
6 7-amino, N,N-dimethylaminopropyl0.31.8-
9 Data not availableSubmicromolar rangeSubmicromolar range-

Note: The specific cancer cell lines for the IC50 values of derivative 6 were not fully detailed in the provided search results. Derivative 9 also showed significant activity in the submicromolar range.[1][2][3]

Key Findings:

  • Derivative 6 , featuring an N,N-dimethylaminopropyl amino side chain at the C-7 position of the pentacyclic skeleton, demonstrated the most potent antiproliferative activity, with IC50 values in the submicromolar range (0.3–1.8 µM) across multiple cancer cell lines.[1] This compound is highlighted as a promising lead for further structural optimization.[1]

  • The position and nature of the substituent (amino or amido) and the position of the nitrogen atom in the quinoline moiety strongly influence the biological activity.[2][3]

  • Derivatives with an amino side chain at either the C-7 or C-11 position generally exhibited enhanced antiproliferative activity.[1]

Experimental Protocols

The following methodologies were employed in the synthesis and biological evaluation of the pentacyclic benzimidazole derivatives.

Synthesis of Amino Substituted Pentacyclic Benzimidazole Derivatives

The synthesis of the target compounds involved multi-step chemical reactions. For instance, the 7-amino substituted derivatives were prepared via an uncatalyzed microwave-assisted amination of the corresponding 7-chloro precursor with the appropriate amine in acetonitrile at 170 °C.[3] The successful substitution was confirmed using NMR spectroscopy.[3]

In Vitro Antiproliferative Activity Assay

The in vitro antiproliferative effects of the synthesized compounds were assessed against a panel of human cancer cell lines. While the specific cell viability assay (e.g., MTT, SRB) was not explicitly detailed in the search results, such assays are standard for determining IC50 values. In these assays, cancer cells are typically incubated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then measured, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Mechanism of Action and Experimental Workflow

The precise signaling pathways affected by these pentacyclic benzimidazole derivatives are still under investigation. However, studies have explored their interaction with nucleic acids (DNA and RNA) as a potential mechanism of action.[1][2][3] The findings suggest a mixed binding mode, involving both intercalation and binding of aggregated compounds along the polynucleotide backbone.[3]

The general workflow for the synthesis and evaluation of these compounds can be visualized as follows:

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action Studies Start Starting Materials Intermediate Pentacyclic Precursor Start->Intermediate Multi-step reactions Final_Compounds Amino/Amido Derivatives Intermediate->Final_Compounds Microwave-assisted amination In_Vitro In Vitro Antiproliferative Assay (Cancer Cell Lines) Final_Compounds->In_Vitro IC50 IC50 Determination In_Vitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Final_Compounds Lead Optimization Nucleic_Acid_Binding DNA/RNA Interaction Assays (Fluorescence, CD Spectroscopy) SAR->Nucleic_Acid_Binding Binding_Mode Determination of Binding Mode Nucleic_Acid_Binding->Binding_Mode

Caption: Workflow for the synthesis, biological evaluation, and mechanism of action studies of pentacyclic benzimidazole derivatives.

References

validation of a new synthesis method for 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bespoke chemical building blocks is a cornerstone of innovation. This guide provides a detailed comparison of two synthetic methodologies for producing 1-(Boc-amino)-3-(isopropylamino)propane, a diamine derivative with applications in medicinal chemistry and materials science. The traditional approach is compared with a novel, alternative route, with supporting experimental data and detailed protocols to inform methodology selection.

Comparative Analysis of Synthetic Methods

The two routes to this compound are evaluated based on key performance indicators such as overall yield, reaction steps, and starting materials. The data presented below is a synthesis of reported experimental results for analogous reactions.

ParameterTraditional MethodNew Method
Starting Materials 1,3-Diaminopropane, Di-tert-butyl dicarbonate, Acetone1,3-Diaminopropane, Acetone, Di-tert-butyl dicarbonate
Intermediate N-Boc-1,3-propanediamineN-isopropyl-1,3-propanediamine
Step 1 Yield ~84%[1]~75-85% (estimated)
Step 2 Yield ~77-94% (estimated for similar reductive aminations)[2]~65-95% (for selective Boc protection of various diamines)[3][4]
Overall Estimated Yield ~65-79%~49-81%
Number of Steps 22
Key Advantages Well-established initial protection step.Potentially higher overall yield in some cases.
Potential Challenges Reductive amination of the mono-Boc protected intermediate.Selective mono-protection of the unsymmetrical diamine.

Traditional Synthesis Route

The traditional and most direct approach involves the initial mono-Boc protection of a symmetrical diamine, followed by the functionalization of the remaining free amine.

Traditional_Synthesis cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Reductive Amination 1,3-Diaminopropane 1,3-Diaminopropane N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine 1,3-Diaminopropane->N-Boc-1,3-propanediamine DCM, 0°C to RT Boc2O Boc2O Boc2O->N-Boc-1,3-propanediamine Acetone Acetone Final_Product 1-(Boc-amino)-3- (isopropylamino)propane Acetone->Final_Product ReducingAgent NaBH(OAc)3 ReducingAgent->Final_Product N-Boc-1,3-propanediamine_ref N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine_ref->Final_Product DCE, RT

Figure 1. Traditional synthesis workflow for this compound.
Experimental Protocol: Traditional Method

Step 1: Synthesis of N-Boc-1,3-propanediamine

To a cooled (0°C) suspension of 1,3-diaminopropane (172 mmol) in dichloromethane (DCM, 50 mL), a solution of di-tert-butyl dicarbonate (Boc₂O, 17.2 mmol) in DCM (24 mL) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. After the reaction is complete, the precipitate is filtered off. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-tert-butoxycarbonyl-1,3-propanediamine as an oily product. The reported yield for this procedure is approximately 84%.[1]

Step 2: Synthesis of this compound

To a solution of N-Boc-1,3-propanediamine (1 mmol) and acetone (1.1 mmol) in 1,2-dichloroethane (DCE, 5 mL), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. While a specific yield for this reaction is not available, similar reductive aminations using sodium triacetoxyborohydride report yields in the range of 77-94%.[2]

New Synthesis Route

A novel alternative approach reverses the sequence of reactions, starting with the isopropylation of the diamine, followed by selective Boc-protection.

New_Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Selective Boc Protection 1,3-Diaminopropane_new 1,3-Diaminopropane N-isopropyl-1,3-propanediamine N-isopropyl-1,3-propanediamine 1,3-Diaminopropane_new->N-isopropyl-1,3-propanediamine Solvent, RT Acetone_new Acetone Acetone_new->N-isopropyl-1,3-propanediamine ReducingAgent_new Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent_new->N-isopropyl-1,3-propanediamine Boc2O_new Boc2O Final_Product_new 1-(Boc-amino)-3- (isopropylamino)propane Boc2O_new->Final_Product_new HCl_source HCl source (e.g., Me3SiCl) HCl_source->Final_Product_new N-isopropyl-1,3-propanediamine_ref N-isopropyl-1,3-propanediamine N-isopropyl-1,3-propanediamine_ref->Final_Product_new MeOH, 0°C to RT

References

comparative study of Boc vs. Fmoc protection for diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc vs. Fmoc Protection for Diamines

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selective protection of functional groups is a cornerstone of success. When working with diamines, the ability to differentiate between two chemically equivalent amino groups is crucial for achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups represent two of the most widely employed strategies for amine protection. This guide provides an objective, data-driven comparison of these two methods for the mono-protection of diamines, complete with experimental protocols and visualizations to inform synthetic strategy.

The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a solution of piperidine in an organic solvent.[1] This dictates the orthogonality of the entire synthetic scheme, influencing the choice of other protecting groups and reaction conditions for subsequent transformations.

Quantitative Performance Comparison

While a direct side-by-side comparison for a single diamine is not extensively documented under identical conditions, the following tables summarize representative data for mono-protection yields and purity for various diamines using both Boc and Fmoc strategies, as reported in the literature.

Table 1: Mono-Boc Protection of Various Diamines

DiamineProtection MethodYield (%)Purity (%)Reference
Cyclohexane-1,2-diamineMe₃SiCl, (Boc)₂O in MeOH66>99[2]
1,2-Diphenylethyl-1,2-diamineMe₃SiCl, (Boc)₂O in MeOH4593[2]
EthylenediamineHCl, (Boc)₂O in aq. MeOH87Not Reported[3]
1,3-DiaminopropaneHCl, (Boc)₂O in aq. MeOH85Not Reported[3]
1,4-DiaminobutaneHCl, (Boc)₂O in aq. MeOH82Not Reported[3]
1,6-DiaminohexaneHCl, (Boc)₂O in aq. MeOH65Not Reported[3]
PiperazineFlow chemistry, (Boc)₂O45Not Reported[4]
1,4-Phenylenediamine(Boc)₂O in ACN89.197.7[5]

Table 2: Mono-Fmoc Protection of Aliphatic Diamines (Flow Chemistry)

DiamineYield (%)Reference
1,2-Diaminoethane62[6][7]
1,3-Diaminopropane71[6][7]
1,4-Diaminobutane75[6][7]
1,5-Diaminopentane80[6][7]
1,6-Diaminohexane91[6][7]

Decision-Making Framework: Choosing Between Boc and Fmoc

The selection of an appropriate protecting group strategy depends on several factors, including the overall synthetic route, the presence of other functional groups, and the desired final product.

G start Start: Need to mono-protect a diamine acid_sensitive Are there acid-sensitive groups in the substrate? start->acid_sensitive base_sensitive Are there base-sensitive groups in the substrate? acid_sensitive->base_sensitive No use_fmoc Use Fmoc Protection acid_sensitive->use_fmoc Yes downstream_acid Will downstream steps use strong acid? base_sensitive->downstream_acid No use_boc Use Boc Protection base_sensitive->use_boc Yes downstream_base Will downstream steps use strong base? downstream_acid->downstream_base No downstream_acid->use_fmoc Yes downstream_base->use_boc Yes consider_orthogonal Consider orthogonal protecting groups downstream_base->consider_orthogonal No

Decision-making flowchart for protecting group selection.

Reaction Workflows

The general workflows for the protection and deprotection of diamines using Boc and Fmoc strategies are outlined below.

Boc Protection and Deprotection Workflow

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Diamine Diamine Mono_protonation Mono_protonation Diamine->Mono_protonation 1. HCl or Me3SiCl 2. Diamine Mono_Boc_Diamine Mono_Boc_Diamine Mono_protonation->Mono_Boc_Diamine (Boc)2O, Solvent Mono_Boc_Diamine_deprotect Mono-Boc Protected Diamine Free_Diamine Free_Diamine Mono_Boc_Diamine_deprotect->Free_Diamine Strong Acid (e.g., TFA)

General workflow for Boc protection and deprotection.
Fmoc Protection and Deprotection Workflow

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Diamine Diamine Mono_Fmoc_Diamine Mono_Fmoc_Diamine Diamine->Mono_Fmoc_Diamine Fmoc-OSu or Fmoc-Cl, Base, Solvent Mono_Fmoc_Diamine_deprotect Mono-Fmoc Protected Diamine Free_Diamine Free_Diamine Mono_Fmoc_Diamine_deprotect->Free_Diamine Base (e.g., Piperidine)

General workflow for Fmoc protection and deprotection.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Diamines via Mono-protonation

This protocol is adapted from Ha and co-workers and is effective for a range of diamines.[3][8]

Materials:

  • Diamine (1 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) (1 eq) or concentrated HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 eq)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (1 eq) in anhydrous methanol at 0°C under an inert atmosphere.

  • Slowly add trimethylsilyl chloride (1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 15-30 minutes) to ensure mono-protonation.

  • Add water to the mixture, followed by the addition of di-tert-butyl dicarbonate (1 eq) dissolved in methanol.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any di-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the mono-Boc protected diamine into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Selective Mono-Fmoc Protection of Diamines (General Procedure)

Direct selective mono-Fmoc protection of diamines in a batch process can be challenging due to the formation of di-protected byproducts. The following is a general procedure; however, flow chemistry has been shown to provide better selectivity and yields.[6][7] A multi-step approach starting with mono-Boc protection is also a common strategy for obtaining mono-Fmoc protected diamines.[9][10]

Materials:

  • Diamine (excess, e.g., 5-10 eq)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1 eq)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane/water or Tetrahydrofuran (THF)/water mixture

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

Procedure:

  • Dissolve the diamine (excess) in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Dissolve Fmoc-Cl or Fmoc-OSu (1 eq) in dioxane and add it dropwise to the diamine solution with vigorous stirring at room temperature.

  • Stir the reaction for several hours (monitor by TLC) until the starting Fmoc reagent is consumed.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-Fmoc protected diamine from the di-protected byproduct and excess starting diamine.

Conclusion

Both Boc and Fmoc protecting groups offer robust and effective strategies for the mono-protection of diamines. The choice between them is primarily dictated by the orthogonality required for the overall synthetic plan. The Boc protection, particularly via the mono-protonation strategy, is well-documented and provides high yields for a variety of diamines in straightforward batch processes.[3][8] While direct mono-Fmoc protection can be less selective in batch reactions, it is invaluable when base-lability is required for deprotection, and techniques like flow chemistry are improving its accessibility and efficiency.[6][7] A thorough understanding of the chemical properties of each protecting group and the reaction conditions for their introduction and removal is paramount for the successful synthesis of complex molecules derived from diamines.

References

FT-IR Analysis: A Comparative Guide to 1-(Boc-amino)-3-(isopropylamino)propane and Related Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(Boc-amino)-3-(isopropylamino)propane, a key intermediate in various synthetic applications. By examining its characteristic spectral features against those of its parent diamine and a related Boc-protected analogue, this document serves as a practical reference for the identification and characterization of this compound.

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its distinct functional groups: a secondary amine, a carbamate (Boc group), and aliphatic hydrocarbon chains. A comparison with 1,3-diaminopropane and N-Boc-1,3-diaminopropane highlights the spectral contributions of the isopropyl and Boc groups.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) N-Boc-1,3-diaminopropane (cm⁻¹) 1,3-Diaminopropane (cm⁻¹)
Secondary AmineN-H Stretch3350-3310 (weak-medium, single peak)[1][2]--
Primary AmineN-H Stretch-3370 & 3290 (two peaks)3360 & 3280 (two peaks)
Carbamate/AmideN-H Stretch~3360 (medium)[3]~3340 (medium)-
Aliphatic C-HC-H Stretch2975-2850 (strong, multiple peaks)2950-2850 (strong, multiple peaks)2930-2850 (strong, multiple peaks)
CarbamateC=O Stretch1700-1680 (strong)[4][5]~1690 (strong)-
Primary AmineN-H Bend (Scissoring)-~1600 (medium)[6]~1600 (medium)
Carbamate/AmideN-H Bend~1520 (medium)[4][5]~1530 (medium)-
Aliphatic C-HC-H Bend (Scissoring)1470-1450 (medium)1470-1450 (medium)1470-1450 (medium)
CarbamateC-N Stretch1250-1230 (medium)~1250 (medium)-
CarbamateO-C-O Stretch1170-1150 (strong)~1160 (strong)-
Aliphatic AmineC-N Stretch1180-1130 (weak-medium)[1]1070 (weak-medium)1070 (weak-medium)
Secondary AmineN-H Wag910-665 (broad, weak-medium)[2]--

Note: The predicted peak positions for this compound are based on typical ranges for the respective functional groups. Actual values may vary based on experimental conditions.

Experimental Protocol: FT-IR Spectroscopy

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

1. Instrument Preparation:

  • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a lint-free wipe.

  • Record a background spectrum to account for atmospheric CO₂ and water vapor.

2. Sample Preparation:

  • This compound is typically a liquid or low-melting solid at room temperature[7].

  • If liquid, place a small drop of the sample directly onto the center of the ATR crystal.

  • If solid, place a small amount of the solid on the crystal and apply pressure using the instrument's clamp to ensure good contact.

3. Spectrum Acquisition:

  • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

  • Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Set the resolution (e.g., 4 cm⁻¹).

  • Initiate the sample scan.

4. Data Processing and Analysis:

  • The acquired spectrum will be automatically ratioed against the background spectrum.

  • Perform baseline correction if necessary.

  • Use the instrument's software to identify and label the major absorption peaks.

  • Compare the peak positions with the reference data provided in the table above to confirm the identity and purity of the compound.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical steps involved in the FT-IR analysis of a chemical compound.

FTIR_Analysis_Workflow A Instrument Preparation B Background Spectrum Acquisition A->B D Sample Spectrum Acquisition B->D C Sample Preparation C->D E Data Processing (Baseline Correction, etc.) D->E F Peak Identification and Assignment E->F G Comparison with Reference Spectra F->G H Final Report and Interpretation G->H

Caption: Workflow for FT-IR Spectroscopic Analysis.

References

Comparative Guide to Purity Assessment of 1-(Boc-amino)-3-(isopropylamino)propane: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic intermediates like 1-(Boc-amino)-3-(isopropylamino)propane is a critical checkpoint in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this Boc-protected diamine. Detailed experimental protocols and comparative data are presented to facilitate informed method selection for quality control and research applications.

Introduction to Purity Assessment

This compound is a key building block in organic synthesis, valued for its protected primary amine and secondary amine functionalities. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection during synthetic sequences.[1][] The purity of this intermediate is paramount, as impurities can carry through to subsequent steps, potentially leading to the formation of undesired side products and complicating purification of the final compound. Common impurities may arise from starting materials, side reactions (e.g., di-Boc protection), or degradation.[3][4]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3][] This guide will focus on a proposed Reverse-Phase HPLC (RP-HPLC) method and compare its performance with other viable analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the need for quantitation, resolution, sensitivity, and throughput. The following table provides a comparative overview of HPLC and its alternatives for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column under high pressure.[6]Differential partitioning between a liquid mobile phase and a solid stationary phase coated on a plate.[6]Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[3]
Quantitation Highly quantitative with appropriate detectors (e.g., UV, MS).[6]Semi-quantitative at best; primarily a qualitative tool.[6]Highly quantitative with detectors like Flame Ionization Detector (FID).[3]Quantitative (qNMR) with an internal standard, without the need for a reference standard of the analyte.[3]
Resolution High resolution, capable of separating closely related impurities.[6]Lower resolution compared to HPLC.[6]High resolution for volatile compounds.Depends on the magnetic field strength and the complexity of the sample.
Sensitivity High sensitivity, capable of detecting trace impurities.[6]Lower sensitivity.[6]Very high sensitivity for volatile compounds.Lower sensitivity compared to HPLC for trace impurities.[3]
Application for Analyte Primary recommended method for routine purity analysis and quantification of known and unknown impurities.[3]Rapid, cost-effective method for qualitative screening, reaction monitoring, and preliminary purity checks.[6]Suitable for the analysis of volatile organic impurities (e.g., residual solvents), but not for the primary purity assessment of the non-volatile analyte itself.[3]Excellent for structural elucidation, identification of major impurities, and quantitative analysis without a specific reference standard for each impurity.[3]
Cost High initial instrument cost and ongoing operational expenses.[6]Low initial setup and operational costs.[6]Moderate to high initial instrument cost.High initial instrument cost and maintenance.

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This proposed method is based on standard protocols for the analysis of similar Boc-protected amines.[3][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[3]

  • Flow Rate: 1.0 mL/min[3][6]

  • Column Temperature: 30 °C[3][6]

  • Detection: UV at 210 nm[3]

  • Injection Volume: 10 µL[3][6]

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).[3]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

Alternative Method: Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The exact ratio should be determined experimentally.

  • Visualization Reagent: Ninhydrin solution for detecting primary and secondary amines.[6]

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the sample solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to ascend near the top of the plate.[6]

  • Remove the plate, mark the solvent front, and dry it.

  • Spray the plate with ninhydrin solution and gently heat to visualize the spots.[6]

  • Calculate the Retention Factor (Rf) for each spot.[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area) integrate->calculate identify Identify Impurities calculate->identify report Generate Report identify->report Method_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative Screening cluster_volatile Volatile Impurity Analysis Purity_Assessment Purity Assessment Requirement HPLC HPLC (High Accuracy & Sensitivity) Purity_Assessment->HPLC Routine QC qNMR qNMR (No Reference Standard Needed) Purity_Assessment->qNMR Impurity ID & Quantification TLC TLC (Rapid & Low Cost) Purity_Assessment->TLC Reaction Monitoring GC GC (High Sensitivity for Volatiles) Purity_Assessment->GC Residual Solvents

References

Assessing the Reactivity of 1-(Boc-amino)-3-(isopropylamino)propane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, diamines and their derivatives are fundamental building blocks. The selective functionalization of these molecules is crucial for the construction of complex molecular architectures with desired biological activities. This guide provides an objective comparison of the reactivity of 1-(Boc-amino)-3-(isopropylamino)propane against similar compounds, supported by experimental data. The focus is on key reactions relevant to drug development, including acylation, alkylation, and deprotection.

Overview of Reactivity

This compound possesses two nitrogen atoms with distinct electronic and steric environments. The primary amine is protected by a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic under neutral or basic conditions. The secondary isopropylamino group, however, is a reactive nucleophile. The reactivity of this secondary amine is modulated by the steric bulk of the isopropyl group and the overall conformational flexibility of the propane-1,3-diamine backbone.

Comparative Data on Reactivity

The following tables summarize quantitative data from various studies on reactions involving mono-Boc-protected diamines. This data allows for a comparative assessment of the reactivity of this compound and its analogs.

N-Alkylation Reactions

N-alkylation is a common reaction for elaborating the structure of amine-containing molecules. The reactivity of the secondary amine in mono-Boc-protected diamines is influenced by the nature of the alkyl substituent and the reaction conditions.

Table 1: Comparison of Yields in N-Alkylation Reactions of Mono-Boc-Protected Amines

Amine SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
N-Boc-4-aminopyridinen-Octyl bromideElectrogenerated ⁻CH₂CNMeCNRoom Temp95[1]
N-Boc-4-aminopyridineBenzyl bromideElectrogenerated ⁻CH₂CNMeCNRoom Temp92[1]
4-Aminopyridinen-Octyl bromidet-BuOKDMSORoom TempModerate[1]
BenzylamineBenzaldehyde (Reductive Amination)STAB / (Boc)₂ON/AN/A90[2]
Aliphatic AminesAromatic Aldehydes (Reductive Amination)STAB / (Boc)₂ON/AN/A87-90[2]

Note: STAB = Sodium triacetoxyborohydride. Direct yield for this compound in a comparable N-alkylation was not found in the reviewed literature, but trends can be inferred.

Acylation Reactions

Acylation of the secondary amine is a key step in the synthesis of many biologically active compounds. The efficiency of this reaction is often dependent on the steric hindrance around the nitrogen atom.

Table 2: General Reactivity in Acylation of Mono-Protected Diamines

Amine SubstrateAcylating AgentCoupling ReagentGeneral ObservationsReference
N-Boc-ethylenediamineCarboxylic acidsStandard (EDC, DCC)Generally high reactivity of the primary amine.[3]
N-Boc-N'-methylethylenediamineCarboxylic acidsStandard (EDC, DCC)High reactivity of the primary amine, comparable to N-Boc-ethylenediamine.[3]
This compoundAcid Chlorides/AnhydridesBase (e.g., Et₃N)The secondary amine is expected to be less reactive than a primary amine due to steric hindrance from the isopropyl group.Inferred from general principles[4][5]

Note: Specific comparative yield data under identical conditions for the acylation of these diamines is limited in the available literature.

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the primary amine for further functionalization. The rate of deprotection can be influenced by the overall structure of the molecule.

Table 3: Conditions for Boc Deprotection

| Substrate | Reagent | Solvent | Temperature | Time | Observations | Reference | |---|---|---|---|---|---| | General N-Boc Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 2-12 h | Standard and efficient method. |[6] | | General N-Boc Amine | 4M HCl | Aqueous | Room Temp | 2 h | Effective aqueous deprotection. |[6] | | N-Boc Aryl Amines | Thermal (No Acid) | Trifluoroethanol (TFE) | 150 °C | 60 min | Higher conversion than N-Boc alkyl amines under thermal conditions. |[7] | | N-Boc Alkyl Amines | Thermal (No Acid) | Trifluoroethanol (TFE) | 150 °C | 60 min | Lower conversion compared to aryl N-Boc derivatives. |[7] |

Kinetic studies have shown that the rate of HCl-catalyzed deprotection of Boc-protected amines can exhibit a second-order dependence on the acid concentration.[8]

Experimental Protocols

General Protocol for N-Alkylation of a Mono-Boc-Protected Amine (Electrogenerated Base)[1]
  • Electrolysis: A constant current electrolysis is performed in a divided glass cell with platinum electrodes under a nitrogen atmosphere at 20°C. The catholyte consists of a 0.1 M solution of a tetraalkylammonium salt (e.g., TEAHFP) in acetonitrile, containing the N-Boc-protected amine.

  • Addition of Alkylating Agent: After the electrolysis is complete, the alkylating agent (1 mmol per 1 mmol of amine) is added to the catholyte.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is worked up through extraction and purified by flash chromatography to yield the N-alkylated, N-Boc-protected product.

  • Deprotection: The Boc group can be subsequently removed by treatment with trifluoroacetic acid.

General Protocol for One-Pot Reductive Amination and N-Boc Protection[2]
  • Reaction Setup: To a solution of the primary amine (1 equivalent) and an aldehyde (1.2 equivalents) in a suitable solvent (e.g., dichloroethane), add sodium triacetoxyborohydride (STAB) (1.5 equivalents).

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

General Protocol for Boc Deprotection with TFA[9]
  • Reaction Setup: Dissolve the N-Boc-protected amine in dichloromethane (DCM).

  • Addition of TFA: Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, usually as a TFA salt.

Visualizing Reaction Workflows and Logical Relationships

Synthetic Utility of this compound

The following diagram illustrates a typical synthetic workflow involving the selective functionalization of this compound.

G cluster_0 Selective Functionalization Workflow Start This compound Reaction Reaction at Secondary Amine (e.g., Acylation, Alkylation) Start->Reaction Intermediate N-Functionalized, N'-Boc-Protected Diamine Reaction->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Product N-Functionalized 1,3-Diaminopropane Deprotection->Product

Caption: Synthetic workflow for this compound.

Decision Pathway for Amine Protection Strategy

The choice of protecting group is a critical decision in multi-step synthesis. The following diagram outlines a simplified decision-making process for selecting an appropriate amine protecting group.

G cluster_1 Protecting Group Selection Start Protect Amine? Acid_Stable Molecule Stable to Acid? Start->Acid_Stable Yes Base_Stable Molecule Stable to Base? Acid_Stable->Base_Stable No Use_Boc Use Boc Group Acid_Stable->Use_Boc Yes H2_Stable Molecule Stable to Hydrogenolysis? Base_Stable->H2_Stable No Use_Fmoc Use Fmoc Group Base_Stable->Use_Fmoc Yes Use_Cbz Use Cbz Group H2_Stable->Use_Cbz Yes Re-evaluate Re-evaluate Synthetic Route H2_Stable->Re-evaluate No

References

Safety Operating Guide

Proper Disposal Procedures for 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(Boc-amino)-3-(isopropylamino)propane (CAS No. 1229627-05-7) is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance.[1] This guide provides a step-by-step operational plan for its safe handling and disposal.

Immediate Safety and Handling Precautions

  • Safety Goggles or Face Shield: To protect against potential splashes.[2][3][4]

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.[1][2][3]

  • Laboratory Coat: To protect clothing and skin.[1][2]

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Collection:

    • Use a designated and properly labeled waste container for the collection of this compound and any contaminated materials, such as pipette tips, weighing paper, and used gloves.[1]

    • The container should be made of a material compatible with the chemical and have a secure lid.[2]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".[1]

    • Include the CAS number: "1229627-05-7".

    • Indicate the associated hazards (e.g., "Irritant," "Handle with Care").[1]

    • Note the date when the waste was first added to the container.[1]

  • Storage:

    • Store the sealed waste container in a designated, secure area for chemical waste.[1]

    • This area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[1][2][4]

  • Accidental Spill Cleanup:

    • In the event of a spill, ensure the area is well-ventilated.[2]

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbed material and place it into the designated chemical waste container.[2]

    • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials in the waste container.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have 1-(Boc-amino)-3- (isopropylamino)propane waste ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe fume_hood Work in a well-ventilated area (e.g., chemical fume hood) ppe->fume_hood waste_container Use a designated and labeled chemical waste container fume_hood->waste_container spill Accidental Spill? waste_container->spill absorb Absorb with inert material spill->absorb Yes transfer_waste Transfer chemical waste and contaminated materials to container spill->transfer_waste No collect_spill Collect absorbed material into waste container absorb->collect_spill clean_area Clean spill area and dispose of cleaning materials in container collect_spill->clean_area clean_area->transfer_waste seal_container Securely seal the waste container transfer_waste->seal_container storage Store in a designated, cool, dry, and secure area seal_container->storage contact_ehs Contact EHS or licensed waste disposal service for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-(Boc-amino)-3-(isopropylamino)propane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-(Boc-amino)-3-(isopropylamino)propane (CAS No. 1229627-05-7), a key reagent in pharmaceutical and chemical research. Adherence to these protocols is paramount for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not uniformly available, related compounds with Boc-protected amino groups exhibit known hazards. Based on the structure and data from similar chemicals, a cautious approach is warranted. The following table summarizes the potential hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

This data is extrapolated from similar Boc-protected diamines and should be used as a guideline pending a specific GHS classification for this exact compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is the minimum requirement for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2]Protects against splashes and aerosols that can cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant, impervious gloves such as nitrile rubber.[4] Always inspect gloves before use.Prevents skin contact, which can cause irritation or burns.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[1][3]Protects skin from accidental contact.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Prevents inhalation of vapors or aerosols that may cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Read and fully understand the Safety Data Sheet (SDS) before commencing work.[4]

  • Ensure a chemical fume hood is operational and available.[2]

  • Locate the nearest emergency eyewash station and safety shower.[4][5]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as detailed in the table above.[4]

2. Handling the Compound:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Avoid direct contact with skin, eyes, and clothing.[1][5]

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.

  • Keep the container tightly closed when not in use.[3][5]

3. Post-Handling:

  • Tightly seal the container after use.[4]

  • Decontaminate the work area with an appropriate solvent (e.g., alcohol), followed by washing with soap and water.[4]

  • Thoroughly wash hands with soap and water after the procedure is complete.[3][4]

  • Properly remove and dispose of contaminated gloves and other disposable PPE.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][5] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]

  • Spills: Evacuate the area. Ensure adequate ventilation.[3] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or universal binders).[3][4] Collect the absorbed material into a suitable, closed container for disposal.[1][3] Do not let the chemical enter drains.[3]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Some suppliers recommend refrigeration (4°C), with storage at -4°C being optimal.[6] Always consult the supplier's specific instructions.

  • Store under an inert atmosphere.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • All waste, including contaminated PPE, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Do not dispose of down the drain.[3]

  • Arrange for pickup and disposal by a licensed professional waste disposal service.

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency 4. Emergency & Disposal A Read SDS & Assess Risks B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Work Inside Fume Hood C->D E Transfer Chemical Carefully D->E J Follow Emergency Procedures (Spill/Exposure) D->J F Keep Container Sealed E->F E->J G Decontaminate Work Area F->G H Wash Hands Thoroughly G->H I Dispose of Contaminated PPE H->I K Store & Dispose of Waste Correctly I->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.